JNJ-28330835
Description
a selective androgen receptor modulator with minimal prostate hypertrophic activity, enhances lean body mass in male rats and stimulates sexual behavior in female rats; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
888072-47-7 |
|---|---|
Molecular Formula |
C14H10F6N4O |
Molecular Weight |
364.25 g/mol |
IUPAC Name |
(5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide |
InChI |
InChI=1S/C14H10F6N4O/c1-12(5-10(23-24-12)14(18,19)20)11(25)22-8-3-2-7(6-21)9(4-8)13(15,16)17/h2-4,24H,5H2,1H3,(H,22,25)/t12-/m0/s1 |
InChI Key |
RYBKPGYFXRNMMU-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Canonical SMILES |
CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Appearance |
Solid powder |
Other CAS No. |
888072-47-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-28330835; JNJ 28330835; JNJ28330835; |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-28330835: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28330835 is a non-steroidal, orally active Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue selectivity in preclinical models. It exhibits potent anabolic effects on muscle and bone while demonstrating minimal activity on prostatic tissue. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing available data on its in vitro and in vivo pharmacology. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions as a ligand for the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of a specific set of co-regulator proteins (co-activators and co-repressors). This differential recruitment is believed to be the primary driver of its tissue-selective effects. In tissues like muscle, this compound appears to act as an agonist, promoting the transcription of genes associated with anabolism. Conversely, in tissues such as the prostate, it exhibits mixed agonist and antagonist properties, resulting in a significantly reduced impact on tissue growth compared to traditional androgens.[1]
Signaling Pathway
The binding of this compound to the Androgen Receptor initiates a cascade of events that ultimately modulates gene expression in target tissues. The simplified signaling pathway is depicted below.
Quantitative In Vitro Pharmacology
Table 1: Summary of In Vitro Quantitative Data
| Parameter | Value | Reference |
|---|---|---|
| Androgen Receptor Binding Affinity (Ki) | Not Publicly Available | - |
| Androgen Receptor Agonist Activity (EC50) | Not Publicly Available | - |
| Androgen Receptor Antagonist Activity (IC50) | Not Publicly Available | - |
Experimental Protocols: In Vitro Assays
While specific protocols for this compound are not detailed in the available literature, the following represents a generalized workflow for the types of in vitro assays that would be conducted to characterize a SARM.
Androgen Receptor Binding Assay (Generalized Protocol)
This type of assay is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor.
Androgen Receptor Transactivation Assay (Generalized Protocol)
This cell-based assay is used to determine the functional agonist or antagonist activity of a compound.
In Vivo Pharmacology & Tissue Selectivity
Preclinical studies in rat models have provided significant insights into the tissue-selective effects of this compound.
Anabolic Activity in Muscle
In orchidectomized (castrated) rats, a model for androgen deficiency, this compound demonstrated a dose-dependent increase in the weight of the levator ani muscle, a commonly used indicator of anabolic activity. A maximal effect on muscle growth was observed at a dose of 10 mg/kg.[1]
Minimal Androgenic Effect on Prostate
In contrast to its effects on muscle, this compound showed minimal stimulatory activity on the prostate. In intact rats, a 10 mg/kg dose of this compound actually led to a reduction in prostate weight by an average of 30%.[1] This demonstrates the compound's desirable tissue selectivity.
Table 2: Summary of In Vivo Efficacy in Rat Models
| Tissue | Model | Dosage | Effect | Reference |
|---|---|---|---|---|
| Levator Ani Muscle | Orchidectomized Rat | 10 mg/kg | Maximal growth stimulation | [1] |
| Ventral Prostate | Orchidectomized Rat | >30 mg/kg | ED50 | [3] |
| Prostate | Intact Rat | 10 mg/kg | 30% reduction in weight | [1] |
| Lean Body Mass | Orchidectomized Rat | Not specified | Prevented 50% of loss | [1] |
| Lean Body Mass | Aged Orchidectomized Rat | Not specified | Restored ~30% of lost mass |[1] |
Experimental Protocol: Orchidectomized Rat Model (Generalized)
This in vivo model is crucial for evaluating the anabolic and androgenic effects of SARMs.
Conclusion
This compound is a selective androgen receptor modulator that has demonstrated a promising preclinical profile, with potent anabolic effects on muscle and a significantly reduced impact on the prostate. Its mechanism of action is centered on the differential recruitment of co-regulators to the androgen receptor in a tissue-specific manner. While detailed in vitro quantitative data remains to be published, the in vivo evidence strongly supports its classification as a SARM. Further research into its interactions with specific co-regulator proteins will provide a more complete understanding of its tissue-selective mechanism.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serendipitous discovery of novel imidazolopyrazole scaffold as selective androgen receptor modulators [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of an imidazolopyrazole as novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-28330835 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28330835 is a potent and selective, non-steroidal androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical studies. As a member of the pyrazole (B372694) class of compounds, its unique chemical structure confers a favorable tissue-selective activity profile, making it a subject of interest for conditions such as muscle wasting and osteoporosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols related to this compound.
Chemical Structure and Properties
This compound is chemically identified as (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide.[1] Its structure is characterized by a central dihydropyrazole ring, a substituted phenyl ring containing cyano and trifluoromethyl groups, and a chiral center at the C5 position of the pyrazole ring.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide[1] |
| SMILES | O=C([C@@]1(C)NN=C(C(F)(F)F)C1)NC2=CC=C(C#N)C(C(F)(F)F)=C2[1] |
| CAS Number | 888072-47-7 |
| Molecular Formula | C14H10F6N4O[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 364.25 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[2] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective androgen receptor (AR) modulator. It exhibits mixed agonist and antagonist activity in a tissue-specific manner.[3] In tissues such as muscle and bone, it acts as an agonist, promoting anabolic effects. Conversely, in tissues like the prostate, it displays antagonistic or weak partial agonist activity, thereby minimizing the risk of hypertrophy or other androgen-related adverse effects.
The general signaling pathway for androgen receptor activation is initiated by the binding of a ligand, such as this compound, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The ligand-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins (coactivators or corepressors) and the basal transcription machinery, ultimately leading to the modulation of gene expression.
References
JNJ-28330835: A Technical Overview of a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-28330835, a selective androgen receptor modulator (SARM). The information presented is curated from publicly available scientific literature and databases to support research and development efforts in the field of androgen receptor modulation.
Core Compound Information
This compound is a nonsteroidal SARM that has been investigated for its potential therapeutic applications.[1][2][3][4] It has demonstrated tissue-selective androgenic effects in preclinical studies, showing promise for promoting anabolic activity in muscle and bone with reduced impact on reproductive tissues.[3]
IUPAC Name and Synonyms
The chemical identity of this compound is defined by its IUPAC name and a variety of synonyms used in scientific literature and chemical databases.
| Identifier | Value |
| IUPAC Name | (5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide[5] |
| Synonyms | This compound, JNJ 28330835, JNJ28330835[6] |
| CAS Number | 888072-47-7[1][5] |
| PubChem CID | 11703306[1][5] |
| DrugBank Accession | DB13936[1] |
Preclinical Data
This compound has been evaluated in preclinical models to determine its efficacy and tissue selectivity. The majority of the available quantitative data comes from studies in rats.
In Vivo Efficacy in Rat Models
Studies in both orchidectomized (castrated) and intact male rats have demonstrated the anabolic and prostate-sparing properties of this compound.
Table 1: Effects of this compound on Anabolic and Androgenic Tissues in Rats
| Experimental Model | Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Orchidectomized Rats | This compound | 10 | Levator Ani Muscle Growth | Stimulated maximal growth[3] |
| Intact Rats | This compound | 10 | Prostate Weight | Reduced by a mean of 30%[3] |
| Orchidectomized Rats | This compound | Not Specified | Lean Body Mass | Prevented half of the loss associated with orchidectomy[3] |
| Aged Orchidectomized Rats | This compound | Not Specified | Lean Body Mass | Restored about 30% of lost lean mass[3] |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not exhaustively detailed in the available literature. However, based on standard methodologies for SARM evaluation, the key experiments cited likely followed procedures similar to those outlined below.
General In Vivo Protocol for SARM Evaluation in Rodents
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3] For studies on anabolic and androgenic effects, both surgically orchidectomized (to remove endogenous androgens) and intact animals are utilized.
-
Acclimation: Animals are acclimated to the laboratory environment for a specified period before the commencement of the study.
-
Grouping and Dosing: Animals are randomly assigned to control and treatment groups. This compound is typically administered orally.[3] The vehicle for the compound is a crucial component of the protocol but is not specified in the available abstracts.
-
Endpoint Measurement:
-
Anabolic Activity: The wet weight of the levator ani muscle is a primary endpoint.
-
Androgenic Activity: The wet weights of the prostate and seminal vesicles are measured.
-
Body Composition: Lean body mass and fat mass can be assessed using techniques like magnetic resonance imaging (MRI).[3]
-
-
Statistical Analysis: Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between treatment groups.
Note: Specific details regarding animal strain, age, housing conditions, diet, and precise formulation of the dosing solution for this compound are not available in the reviewed literature.
Signaling Pathways
This compound exerts its effects by modulating the androgen receptor (AR), a ligand-activated nuclear transcription factor. The tissue selectivity of SARMs is believed to be a result of their unique interactions with the AR, leading to differential recruitment of co-regulators and subsequent modulation of gene expression in a tissue-specific manner.
General Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of androgen receptor activation, which is the primary pathway modulated by this compound.
Experimental Workflow for In Vivo SARM Evaluation
The logical flow of a typical preclinical in vivo study to evaluate a SARM like this compound is depicted in the following workflow diagram.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound | C14H10F6N4O | CID 11703306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
JNJ-28330835: A Technical Overview of Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the androgen receptor (AR) binding affinity of JNJ-28330835, a nonsteroidal selective androgen receptor modulator (SARM). This document outlines the quantitative binding data for related compounds, details the likely experimental protocols for its determination, and illustrates the associated signaling pathways.
Core Concepts
Quantitative Data: Androgen Receptor Binding Affinity
While the precise Ki or IC50 value for this compound is not specified in the reviewed literature, a series of second-generation nonsteroidal selective androgen receptor modulators, to which this compound is structurally related, have been shown to bind to the androgen receptor with high affinity.
| Compound Class | Binding Affinity (Ki) | Reference Compound |
| Nonsteroidal AR Ligands | ~ 4 to 130 nM | Dihydrotestosterone (DHT) |
Table 1: Reported binding affinities for a series of nonsteroidal androgen receptor ligands structurally related to this compound.
Experimental Protocols
The determination of the androgen receptor binding affinity for compounds like this compound typically involves a competitive binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor. A commonly employed protocol is the Scintillation Proximity Assay (SPA).
Principle of the Competitive Binding Assay
This assay relies on the principle of competition between a constant amount of a high-affinity radiolabeled androgen (e.g., [3H]-Dihydrotestosterone or [3H]-DHT) and varying concentrations of the unlabeled test compound (this compound) for binding to the androgen receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.
Methodological Steps:
-
Receptor Preparation: The androgen receptor is typically isolated from the ventral prostate of rats.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the isolated androgen receptor, a fixed concentration of the radiolabeled ligand (e.g., [3H]-DHT), and a specific concentration of the test compound (this compound). A series of wells with increasing concentrations of the test compound are prepared.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Various techniques can be used to separate the receptor-bound radioligand from the unbound radioligand. In a Scintillation Proximity Assay, the receptor is captured onto scintillant-impregnated microspheres. Only the radioligand bound to the receptor is close enough to the scintillant to produce a detectable light signal.
-
Detection and Data Analysis: The radioactivity of the bound ligand is measured using a scintillation counter. The data is then plotted as the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
This compound, as a SARM, exerts its effects by binding to the androgen receptor. The androgen receptor is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor. The signaling pathway can be broadly categorized into genomic and potentially non-genomic pathways.
Genomic Signaling Pathway
The classical and well-established mechanism of action for androgens and SARMs is the genomic signaling pathway.
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.
-
Conformational Change and Translocation: Upon binding, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes. The ligand-receptor complex then translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcription: The AR-DNA complex recruits co-activators or co-repressors, leading to the modulation (activation or repression) of the transcription of androgen-responsive genes. This results in the synthesis of proteins that mediate the physiological effects of androgens.
Potential Non-Genomic Signaling
Some studies on other SARMs suggest that they may also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-associated androgen receptors and can involve the activation of intracellular kinase cascades. While not specifically detailed for this compound, this remains an area of active research for this class of compounds.
References
JNJ-28330835: A Deep Dive into its Tissue-Selective Profile
For Researchers, Scientists, and Drug Development Professionals
JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated a promising tissue-selective profile in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its tissue selectivity, mechanism of action, and the experimental protocols used in its evaluation.
Core Concept: Tissue Selectivity of this compound
This compound is designed to preferentially activate androgen receptors (ARs) in anabolic tissues, such as muscle and bone, while having minimal agonistic or even antagonistic effects on reproductive tissues like the prostate gland.[1][2] This tissue selectivity is the hallmark of SARMs and represents a significant potential advantage over traditional anabolic steroids, which often carry a burden of undesirable androgenic side effects.
The mechanism behind this selectivity is believed to involve the unique conformational changes induced in the AR upon binding of this compound. This altered conformation is thought to influence the recruitment of tissue-specific co-regulator proteins (co-activators or co-repressors), leading to differential gene expression in various tissues. This compound is described as a nonsteroidal AR ligand with mixed agonist and antagonist activity in androgen-responsive cell-based assays.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily from research conducted in rat models.
Table 1: In Vivo Anabolic and Androgenic Effects of this compound in Orchidectomized Male Rats
| Tissue | Parameter | Dosage | Effect | Citation |
| Levator Ani Muscle | Weight | 10 mg/kg | Stimulated maximal growth | [2] |
| Lean Body Mass | - | Not specified | Prevented half of the loss associated with orchidectomy | [2] |
| Lean Body Mass | - | Not specified | Restored about 30% of lost lean mass in aged orchidectomized rats | [2] |
Table 2: In Vivo Effects of this compound on Prostate in Intact Male Rats
| Tissue | Parameter | Dosage | Effect | Citation |
| Prostate | Weight | 10 mg/kg | Reduced by a mean of 30% | [2] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies are inferred to have been central to its characterization.
In Vivo Assessment of Anabolic and Androgenic Activity in Orchidectomized Rat Model
This model is a standard for evaluating the tissue selectivity of SARMs.
Objective: To determine the anabolic (muscle-sparing or growth-promoting) and androgenic (prostate-stimulating) effects of this compound.
Animal Model: Adult male rats, surgically castrated (orchidectomized) to deplete endogenous androgens.
Experimental Groups:
-
Sham-operated control group.
-
Orchidectomized control group (vehicle-treated).
-
Orchidectomized groups treated with varying doses of this compound.
-
Orchidectomized group treated with a reference androgen (e.g., testosterone (B1683101) propionate).
Procedure:
-
Following a post-operative recovery period, daily administration of the test compounds (vehicle, this compound, or reference androgen) is initiated.
-
Treatment is typically continued for a period of several weeks.
-
Body weight is monitored regularly.
-
At the end of the study, animals are euthanized, and target tissues are harvested and weighed.
-
Anabolic activity: Assessed by the wet weight of the levator ani muscle.
-
Androgenic activity: Assessed by the wet weight of the ventral prostate and seminal vesicles.
-
-
Lean body mass can be assessed using techniques like magnetic resonance imaging (MRI).[2]
Data Analysis: Tissue weights are normalized to body weight and compared between treatment groups and controls.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of androgen receptor activation, which is the target of this compound.
Experimental Workflow for SARM Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a selective androgen receptor modulator like this compound.
References
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of JNJ-28330835
Disclaimer: As of late 2025, detailed quantitative pharmacokinetic and metabolism data for the selective androgen receptor modulator (SARM) JNJ-28330835 are not extensively available in the public domain. This guide synthesizes the available information on its pharmacological profile and draws parallels with the well-characterized pharmacokinetics and metabolism of other SARMs to provide a foundational understanding for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical studies.[1][2][3] It is recognized for its potential therapeutic applications in conditions such as muscle wasting and andropause. While specific pharmacokinetic parameters for this compound remain proprietary, this document outlines the general principles of SARM pharmacokinetics and metabolism, supported by data from surrogate SARM compounds, to infer a likely profile for this compound. This guide also presents hypothetical experimental workflows and signaling pathways relevant to its mechanism of action.
Pharmacological Profile of this compound
This compound is an orally active compound that has been evaluated in rat models.[2] In these studies, it has been shown to stimulate the growth of the levator ani muscle, a common indicator of anabolic activity, while exhibiting significantly less effect on the prostate and seminal vesicles compared to testosterone.[2] This tissue selectivity is the hallmark of SARMs and is attributed to the unique conformational changes they induce in the androgen receptor upon binding, leading to differential recruitment of co-regulatory proteins.
Postulated Pharmacokinetics of this compound
Based on data from other aryl-propionamide-derived SARMs, such as S-1 and S-4, we can postulate the likely pharmacokinetic profile of this compound.
Absorption
This compound is known to be orally active, suggesting good absorption from the gastrointestinal tract.[2]
Distribution
It is anticipated that this compound would exhibit a moderate volume of distribution, consistent with its distribution to target tissues such as muscle and bone.
Metabolism
The metabolism of this compound has not been publicly detailed. However, based on the metabolic pathways of structurally related SARMs, it is likely to undergo both Phase I and Phase II metabolism in the liver.
Excretion
The routes of excretion for this compound have not been documented.
Table 1: Postulated Pharmacokinetic Parameters for this compound (Hypothetical)
| Parameter | Symbol | Postulated Value | Rationale/Comments |
| Bioavailability | F | Moderate to High | Orally active formulation suggests good absorption. |
| Time to Peak Concentration | Tmax | 1 - 4 hours | Typical for orally administered small molecules. |
| Peak Plasma Concentration | Cmax | Dose-dependent | Would be determined in dose-ranging studies. |
| Area Under the Curve | AUC | Dose-dependent | Reflects overall drug exposure. |
| Elimination Half-Life | t1/2 | Moderate | A longer half-life would be favorable for less frequent dosing. |
| Volume of Distribution | Vd | Moderate | Indicative of distribution into tissues beyond the plasma. |
| Clearance | CL | Low to Moderate | Influences the dosing regimen. |
Anticipated Metabolism of this compound
The metabolic fate of this compound is expected to follow patterns observed with other nonsteroidal SARMs. The primary site of metabolism is the liver, involving a range of enzymatic reactions.
Table 2: Potential Metabolic Pathways for this compound (Hypothetical)
| Metabolic Phase | Reaction Type | Potential Metabolites | Involved Enzymes (Examples) |
| Phase I | Oxidation | Hydroxylated derivatives | Cytochrome P450 (e.g., CYP3A4, CYP2C9) |
| Reduction | Reduction of functional groups | Carbonyl reductases | |
| Hydrolysis | Cleavage of amide bond | Amidases, Esterases | |
| Phase II | Glucuronidation | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Sulfate conjugates | Sulfotransferases (SULTs) |
Experimental Protocols for Characterization
To definitively determine the pharmacokinetic and metabolic profile of this compound, a series of in vitro and in vivo studies would be required.
In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Incubate this compound with human liver microsomes (HLMs) and S9 fractions to screen for Phase I and Phase II metabolites.
-
Utilize recombinant human cytochrome P450 (CYP) enzymes to identify the specific CYP isoforms involved in oxidative metabolism.
-
Employ chemical inhibitors of specific CYP enzymes in HLM incubations to confirm their role.
-
Analyze samples using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine the key pharmacokinetic parameters of this compound in a living organism.
-
Methodology:
-
Administer a single dose of this compound to Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points over 24-48 hours.
-
Process blood samples to plasma and analyze for this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using non-compartmental analysis.
-
Collect urine and feces to identify major excretion pathways and metabolites.
-
Visualizations of Key Pathways and Workflows
The following diagrams illustrate the conceptual signaling pathway of SARMs and a typical experimental workflow for pharmacokinetic analysis.
Conclusion
This compound remains a promising SARM with significant therapeutic potential. While a comprehensive public dataset on its pharmacokinetics and metabolism is currently lacking, the established principles of drug metabolism and the profiles of similar SARM compounds provide a strong basis for predicting its behavior in biological systems. The experimental protocols outlined in this guide provide a clear roadmap for the studies required to fully elucidate the pharmacokinetic and metabolic characteristics of this compound, which will be critical for its potential future clinical development. Further research and publication of data are eagerly awaited by the scientific community.
References
In Vivo Efficacy of JNJ-28330835 on Skeletal Muscle Mass: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical models.[1][2] Developed to provide the therapeutic benefits of androgens in muscle and bone with reduced impact on reproductive tissues, this compound has shown promise in models of muscle wasting.[1] This technical guide provides an in-depth overview of the in vivo effects of this compound on muscle mass, compiling available quantitative data, detailing representative experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] Unlike traditional anabolic steroids, which are often non-selective in their action, SARMs like this compound exhibit tissue-selective pharmacology. In the context of skeletal muscle, this compound acts as an agonist, initiating a cascade of signaling events that promote muscle protein synthesis and hypertrophy.[3][4] Conversely, in tissues such as the prostate, it demonstrates partial agonist or antagonist activity, thereby minimizing the risk of androgenic side effects like benign prostatic hyperplasia.[1]
Signaling Pathway
The anabolic effects of this compound in skeletal muscle are mediated through the androgen receptor signaling pathway. Upon binding of this compound to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to androgen response elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of target genes involved in muscle growth. Key signaling cascades implicated in androgen-mediated muscle hypertrophy include the activation of the IGF-1/Akt/mTOR pathway, which is a central regulator of protein synthesis.
Quantitative In Vivo Effects on Muscle Mass
Preclinical studies in orchidectomized (castrated) male rats, a well-established model for muscle wasting due to androgen deficiency, have demonstrated the anabolic potential of this compound.[1] Orchidectomy leads to a significant loss of lean body mass and muscle atrophy, providing a robust system to evaluate the efficacy of anabolic agents.[5][6]
| Parameter | Animal Model | Treatment Group | Dosage | Observation | Reference |
| Levator Ani Muscle Growth | Orchidectomized Rats | This compound | 10 mg/kg | Stimulated maximal growth | [1] |
| Lean Body Mass | Orchidectomized Rats | This compound | Not specified | Prevented half of the lean body mass loss associated with orchidectomy | [1] |
| Lean Body Mass Restoration | Aged Orchidectomized Rats | This compound | Not specified | Restored about 30% of lost lean mass | [1] |
| Prostate Weight | Intact Rats | This compound | 10 mg/kg | Reduced prostate weight by a mean of 30% | [1] |
Experimental Protocols
While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies based on standard practices in the field for assessing the in vivo effects of SARMs on muscle mass.
Orchidectomized Rat Model of Muscle Atrophy
This model is used to simulate hypogonadism and the subsequent muscle wasting.
-
Animals: Male Sprague-Dawley or Fischer 344 rats, aged 10-12 weeks, are commonly used.[5]
-
Acclimation: Animals are acclimated for at least one week prior to any procedures, housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Procedure:
-
Rats are anesthetized using isoflurane (B1672236) or a similar anesthetic.
-
A small incision is made in the scrotum to expose the testes.
-
The testes are ligated and removed.
-
The incision is closed with sutures or surgical clips.
-
Sham-operated animals undergo the same procedure without the removal of the testes.
-
Post-operative analgesics are administered to minimize pain.
-
-
Post-Surgery Recovery: Animals are allowed to recover for a period of 2 to 4 weeks to allow for the induction of muscle atrophy before the commencement of treatment.
Dosing Regimen
-
Compound Formulation: this compound is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in a carrier like corn oil or a solution containing ethanol, polyethylene (B3416737) glycol, and water.
-
Administration: The compound is administered daily via oral gavage at the desired doses (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation vehicle only.
-
Duration: Treatment duration can range from 4 to 12 weeks, depending on the study endpoints.
Assessment of Muscle Mass
3.3.1 Magnetic Resonance Imaging (MRI) for Body Composition Analysis
MRI is a non-invasive method to longitudinally assess changes in lean body mass, fat mass, and water content.[7][8]
-
Instrumentation: A small animal MRI scanner (e.g., 4.7T or 7T) is used.
-
Procedure:
-
Rats are anesthetized with isoflurane to prevent movement during scanning.
-
The animal is placed in a specialized holder within the MRI scanner.
-
T1-weighted and T2-weighted images are acquired.
-
Specialized software is used to segment the images and quantify the volumes of different tissue types (lean mass, adipose tissue).
-
Measurements are typically taken at baseline (before treatment) and at various time points throughout the study.
-
3.3.2 Ex Vivo Muscle Weight Analysis
At the end of the study, specific muscles are dissected and weighed to provide a direct measure of muscle mass.
-
Procedure:
-
Animals are euthanized.
-
Specific muscles, such as the levator ani, gastrocnemius, and soleus, are carefully dissected.
-
The wet weight of each muscle is recorded immediately.
-
Muscle weights are often normalized to the animal's body weight to account for differences in overall size.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on muscle mass.
Conclusion
This compound has demonstrated clear anabolic effects on skeletal muscle in preclinical models of androgen deficiency. Its ability to increase lean body mass while sparing the prostate highlights its potential as a therapeutic agent for muscle wasting conditions. The methodologies described in this guide provide a framework for the continued investigation of this compound and other SARMs in the context of muscle physiology and drug development. Further research is warranted to fully elucidate its long-term efficacy and safety profile.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [a.osmarks.net]
- 3. Unraveling the Paradoxical Action of Androgens on Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orchiectomized Fischer 344 male rat models body composition in hypogonadal state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MRI-Based Body Composition Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. MRI allows for longitudinal quantitative analysis of body fat composition in rats: an analysis of sibutramine-associated changes at the group level - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: JNJ-28330835 and its Effects on Bone Density
Disclaimer: As of December 2025, publicly available data on the specific effects of JNJ-28330835 on bone density is limited. The primary research in this area appears to be a preclinical study conducted in rats. This document synthesizes the available information to provide a technical overview for researchers, scientists, and drug development professionals. The absence of extensive clinical trial data necessitates a cautious interpretation of the findings.
Introduction to this compound
This compound is a nonsteroidal, orally active selective androgen receptor modulator (SARM).[1] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs). The goal of SARM development is to harness the anabolic benefits of androgens in tissues like muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[1] this compound has been investigated for its potential therapeutic applications in conditions like muscle wasting.[1]
Mechanism of Action in Bone
The therapeutic potential of SARMs in treating conditions like osteoporosis is an area of active research. Androgens are known to play a role in maintaining bone health in both men and women. They can influence bone remodeling by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Preclinical studies on this compound suggest a potential role in modulating bone turnover. The available literature indicates that this compound exhibits agonist effects on markers of both osteoblast and osteoclast activity.[1] This dual activity has led researchers to suggest that the compound may reduce overall bone turnover.[1] High bone turnover, where the rate of bone resorption exceeds the rate of bone formation, is a key factor in the development of osteoporosis. By potentially reducing the rate of turnover, this compound could theoretically help in preserving bone mass.
Signaling Pathway
The precise signaling pathway of this compound in bone cells has not been fully elucidated in publicly accessible literature. However, as a SARM, its primary mechanism involves binding to and modulating the androgen receptor. The following diagram illustrates a generalized signaling pathway for a SARM in bone.
Figure 1: Generalized SARM Signaling Pathway in Bone Cells.
Preclinical Data on Bone Density
The key finding reported is that this compound demonstrated agonist activity on markers for both osteoblasts and osteoclasts.[1] Without access to the specific data, a comprehensive analysis is not possible. For a thorough evaluation, data on the following would be required:
-
Bone Turnover Markers: Quantitative measurements of serum or urine markers of bone formation (e.g., osteocalcin, procollagen (B1174764) type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, tartrate-resistant acid phosphatase 5b - TRAP5b).
-
Bone Mineral Density (BMD): Measurements using techniques like dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar spine) in animal models.
-
Histomorphometry: Microscopic analysis of bone tissue to assess parameters like trabecular bone volume, trabecular number, and cortical thickness.
Data Summary Table
Due to the lack of specific quantitative data in the available literature, the following table is a template illustrating how such data would be presented if it were accessible.
| Parameter | Control Group (Vehicle) | This compound (Low Dose) | This compound (High Dose) | Testosterone (Comparator) |
| Bone Formation Marker (e.g., Serum Osteocalcin, ng/mL) | Data not available | Data not available | Data not available | Data not available |
| Bone Resorption Marker (e.g., Serum CTX, ng/mL) | Data not available | Data not available | Data not available | Data not available |
| Femoral BMD (g/cm²) | Data not available | Data not available | Data not available | Data not available |
| Lumbar Spine BMD (g/cm²) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the bone-related studies of this compound are not fully described in the abstracts of the primary research. However, based on standard methodologies for evaluating the effects of SARMs on bone in preclinical models, the protocol likely involved the following steps.
Animal Model
The studies on this compound utilized rat models.[1] For bone studies, orchidectomized (ORX) male rats are a common model to simulate androgen deficiency and the subsequent bone loss, mimicking aspects of male osteoporosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of a SARM on bone in an orchidectomized rat model.
Figure 2: Typical Experimental Workflow for SARM Bone Studies.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound, a selective androgen receptor modulator, may influence bone metabolism by affecting both osteoblast and osteoclast activity, potentially leading to a reduction in bone turnover.[1] However, a comprehensive understanding of its effects on bone density is hampered by the lack of detailed, quantitative data in the public domain.
For drug development professionals and researchers, the following are critical next steps to elucidate the potential of this compound in the context of bone health:
-
Access to Full Preclinical Data: A complete analysis of the primary preclinical studies is necessary to understand the dose-response relationship, efficacy, and safety profile of this compound concerning bone.
-
Further Preclinical Studies: Additional studies in various animal models of osteoporosis (e.g., ovariectomized female rats to model postmenopausal osteoporosis) would provide a more comprehensive picture of its skeletal effects.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to determine the safety and efficacy of this compound for preventing or treating bone loss in humans. Such trials should include endpoints like changes in bone mineral density, bone turnover markers, and fracture incidence.
Without further data, the potential of this compound as a therapeutic agent for bone-related disorders remains speculative.
References
JNJ-28330835: A Technical Guide for Muscle Wasting Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential for the treatment of muscle wasting disorders.[1] Preclinical studies have shown its ability to enhance lean body mass and stimulate muscle growth with minimal hypertrophic effects on the prostate, a significant advantage over traditional anabolic steroids.[1] This document provides a comprehensive technical overview of this compound, summarizing available preclinical data, outlining likely experimental methodologies, and detailing the underlying signaling pathways.
Introduction
Muscle wasting, or sarcopenia, is a debilitating condition associated with numerous chronic diseases, aging, and immobility, leading to decreased physical function and increased morbidity and mortality. Selective androgen receptor modulators (SARMs) represent a promising therapeutic class of compounds designed to provide the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in other tissues, such as the prostate.[2] this compound has emerged as a noteworthy SARM with demonstrated efficacy in animal models of muscle wasting.[1]
Mechanism of Action
This compound exerts its effects by binding to and activating the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[3] Upon activation in skeletal muscle, the AR translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation. This leads to an increase in muscle mass and strength. The tissue selectivity of this compound is attributed to its unique molecular structure, which results in differential interactions with the AR and tissue-specific co-regulators compared to endogenous androgens like testosterone.
Preclinical Data
The primary preclinical data for this compound comes from a study in orchidectomized (castrated) rats, a well-established model for studying muscle wasting due to androgen deficiency.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal preclinical study on this compound.
Table 1: Effect of this compound on Anabolic and Androgenic Tissues in Rats
| Parameter | Treatment Group | Dosage | Outcome |
| Levator Ani Muscle Growth | Orchidectomized Rats | 10 mg/kg | Stimulated maximal growth |
| Lean Body Mass | Orchidectomized Rats | Not specified | Prevented half of the loss associated with orchidectomy |
| Lean Body Mass Restoration | Aged Orchidectomized Rats | Not specified | Restored about 30% of lost lean mass |
| Prostate Weight | Intact Rats | 10 mg/kg | Reduced by a mean of 30% |
Data extracted from the abstract of Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.[1]
Experimental Protocols
While the specific, detailed experimental protocols for the preclinical studies on this compound have not been publicly released, this section outlines the standard and likely methodologies employed based on the published abstract.[1]
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats, both intact and surgically orchidectomized to induce androgen deficiency and subsequent muscle wasting. Aged rats were also used to model age-related muscle loss.
-
Drug Administration: this compound was administered orally. The vehicle and dosing frequency were not specified.
-
Dosage: A dose of 10 mg/kg was identified as stimulating maximal growth of the levator ani muscle.[1]
Levator Ani Muscle Assay
This is a standard assay to assess the myotrophic (anabolic) activity of a compound.
-
Procedure:
-
At the end of the treatment period, the rats are euthanized.
-
The levator ani muscle, a perineal muscle highly sensitive to androgens, is carefully dissected.
-
The wet weight of the muscle is immediately recorded.
-
-
Endpoint: An increase in the wet weight of the levator ani muscle compared to the vehicle-treated control group indicates anabolic activity.
Body Composition Analysis
Magnetic Resonance Imaging (MRI) was used to monitor changes in body composition.[1]
-
Procedure:
-
Rats are anesthetized to prevent movement during imaging.
-
Whole-body MRI scans are performed at baseline and at the end of the study.
-
Specialized software is used to analyze the images and differentiate between lean body mass, fat mass, and total body water.
-
-
Endpoints:
-
Change in total lean body mass.
-
Change in fat mass.
-
Prevention of lean body mass loss in orchidectomized rats.
-
Restoration of lean body mass in aged orchidectomized rats.
-
Androgenic Effect Assessment
-
Procedure:
-
In intact male rats, the ventral prostate is dissected at the end of the study.
-
The wet weight of the prostate is measured.
-
-
Endpoint: A minimal increase or a decrease in prostate weight relative to muscle anabolic effects indicates tissue selectivity and a favorable safety profile.
Signaling Pathways
The anabolic effects of this compound in skeletal muscle are mediated through the androgen receptor signaling pathway. This pathway has both genomic and non-genomic components that ultimately lead to an increase in muscle protein synthesis and a decrease in muscle protein degradation.
Androgen Receptor Signaling in Skeletal Muscle
Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical Experimental Workflow for this compound.
Discussion and Future Directions
The preclinical data on this compound are promising, demonstrating its potential as a tissue-selective anabolic agent for muscle wasting disorders. The key advantage of this compound lies in its ability to stimulate muscle growth while having minimal androgenic effects on the prostate, a significant concern with traditional androgen therapies.
However, the publicly available data is limited. To fully assess the therapeutic potential of this compound, further research is needed, including:
-
Dose-response studies: To determine the optimal dose for maximizing anabolic effects while minimizing any potential side effects.
-
Studies in other models of muscle wasting: To evaluate its efficacy in a broader range of conditions, such as cachexia, sarcopenia, and disuse atrophy.
-
Long-term safety studies: To assess any potential adverse effects with chronic administration.
-
Clinical Trials: Ultimately, human clinical trials are necessary to confirm the safety and efficacy of this compound in patients with muscle wasting disorders. A review of ongoing clinical trials for SARMs did not include this compound, suggesting it may not have advanced to this stage of development.
Conclusion
This compound is a selective androgen receptor modulator with compelling preclinical evidence supporting its development for muscle wasting disorders. Its ability to promote muscle anabolism with a favorable safety profile warrants further investigation to translate these promising findings into a clinically effective therapy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this class of compounds.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
Early Research and Discovery of JNJ-28330835: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28330835 is a nonsteroidal, selective androgen receptor modulator (SARM) that emerged from Johnson & Johnson's research and development pipeline.[1][2] SARMs are a class of therapeutic compounds that mimic the anabolic effects of testosterone (B1683101) on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate.[3][4] Early preclinical research on this compound, primarily conducted in rat models, demonstrated its potential as a tissue-selective agent for conditions such as muscle wasting and sexual dysfunction.[1][3] This technical guide synthesizes the publicly available information on the early research and discovery of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental approaches used in its initial characterization.
Core Discovery and Mechanism of Action
This compound was identified as part of a broader discovery program focused on identifying novel, orally active SARMs.[1] The core principle behind SARM development is to create ligands for the androgen receptor (AR) that induce a conformational change distinct from that induced by endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). This differential receptor conformation is believed to lead to tissue-selective gene expression, promoting anabolic effects in muscle and bone while minimizing androgenic activity in tissues like the prostate and seminal vesicles.[4]
This compound acts as a ligand for the androgen receptor, demonstrating mixed agonist and antagonist activity in androgen-responsive cell-based assays.[1][3] In preclinical studies, it has shown the ability to stimulate the growth of the levator ani muscle, an indicator of anabolic activity, while simultaneously exhibiting anti-androgenic effects on the prostate in the presence of endogenous testosterone.[1][5]
Signaling Pathway
The androgen receptor signaling pathway is central to the mechanism of action of this compound. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue selectivity of SARMs like this compound is thought to arise from the recruitment of different co-regulatory proteins (coactivators and corepressors) to the AR in different tissues, leading to a differential gene expression profile compared to endogenous androgens.
Figure 1: Simplified Androgen Receptor Signaling Pathway for this compound.
Preclinical Pharmacology
The majority of publicly available data on this compound comes from preclinical studies in rats. These studies were designed to assess its tissue selectivity and efficacy in models of muscle growth and sexual behavior.
In Vivo Efficacy
The primary preclinical model used to evaluate the anabolic and androgenic activity of SARMs is the castrated male rat model. In this model, the reduction in androgen levels following castration leads to atrophy of androgen-dependent tissues like the levator ani muscle and prostate gland.
Key findings from in vivo studies include:
-
Anabolic Activity: this compound demonstrated a dose-dependent increase in the weight of the levator ani muscle in castrated rats, with a maximal effect observed at a dose of 10 mg/kg.[3]
-
Androgenic Activity: In intact male rats, this compound showed a reduction in prostate weight by approximately 30% at a 10 mg/kg dose, indicating a partial antagonist effect in this tissue.[3]
-
Body Composition: In orchidectomized rats, this compound was shown to prevent about half of the loss of lean body mass and restore approximately 30% of lost lean mass in aged orchidectomized rats.[3]
-
Sexual Behavior: In a model of female sexual behavior, this compound enhanced the preference of ovariectomized female rats for sexually intact males.[3]
Table 1: Summary of In Vivo Efficacy Data for this compound in Rats
| Parameter | Animal Model | Dose | Outcome | Reference |
| Anabolic Activity | Castrated Male Rats | 10 mg/kg | Maximal stimulation of levator ani muscle growth | [3] |
| Androgenic Activity | Intact Male Rats | 10 mg/kg | ~30% reduction in prostate weight | [3] |
| Lean Body Mass | Orchidectomized Rats | Not Specified | Prevented 50% of lean body mass loss | [3] |
| Lean Body Mass | Aged Orchidectomized Rats | Not Specified | Restored ~30% of lost lean mass | [3] |
| Sexual Behavior | Ovariectomized Female Rats | Not Specified | Enhanced preference for intact males | [3] |
Note: Specific quantitative data for binding affinity (Ki) and in vitro potency (IC50) for this compound are not publicly available.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the public literature. However, based on standard methodologies for SARM evaluation, the following general protocols would have likely been employed.
Androgen Receptor Binding Assay (General Protocol)
This assay is used to determine the affinity of a compound for the androgen receptor.
-
Preparation of Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or using a recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen, such as [³H]-mibolerone, is used as the ligand.
-
Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving selective androgen receptor modulator discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-28330835: A Review of Publicly Available Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the preclinical selective androgen receptor modulator (SARM) JNJ-28330835. Detailed, quantitative safety and toxicology data, as well as comprehensive experimental protocols, are not available in the public domain and are likely proprietary to the developing company, Johnson & Johnson. This guide, therefore, provides a high-level overview based on published literature and general principles of preclinical drug development.
Executive Summary
This compound is a nonsteroidal, orally active selective androgen receptor modulator that demonstrated anabolic effects on muscle and bone in preclinical rat models.[1][2] Developed by Johnson & Johnson, it showed promise in enhancing lean body mass and stimulating sexual behavior with minimal hypertrophic effects on the prostate, a key differentiator from traditional anabolic steroids.[1][3] Publicly available data focuses primarily on its efficacy and mechanism of action, with a significant lack of detailed safety and toxicology findings. This document synthesizes the available information and outlines the typical safety assessments such a compound would undergo.
Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions by binding to the androgen receptor (AR) and acting as a ligand with mixed agonist and antagonist activities in a tissue-selective manner.[1][2] In tissues like muscle and bone, it exhibits agonist effects, promoting anabolic pathways. Conversely, in tissues such as the prostate, it displays antagonistic or weak partial agonist activity, thereby sparing these tissues from the undesirable proliferative effects associated with conventional androgens.
Signaling Pathway
The binding of a SARM like this compound to the androgen receptor initiates a cascade of molecular events, leading to the transcription of target genes. The tissue-specific effects are thought to be mediated by the recruitment of tissue-specific co-regulatory proteins (coactivators or corepressors) to the SARM-AR complex.
Publicly Available Efficacy Data (Preclinical)
Studies in orchidectomized (castrated) rats have shown that this compound stimulated the growth of the levator ani muscle, a proxy for anabolic activity in skeletal muscle.[1][2] At a dose of 10 mg/kg, it produced maximal growth of this muscle.[1][2] In contrast to its anabolic effects, the same dose led to a 30% reduction in prostate weight in intact rats, highlighting its tissue selectivity.[1][2] Furthermore, it demonstrated positive effects on bone turnover markers and enhanced sexual preference in female rats.[1][2]
Safety and Toxicology: Data Gap
A thorough search of publicly available scientific literature, patent databases, and regulatory documents did not yield any specific safety and toxicology data for this compound. Typically, a preclinical safety evaluation for a compound like this compound would include a battery of in vitro and in vivo studies to assess its potential for toxicity. The absence of this data in the public domain prevents a detailed analysis.
Standard Preclinical Toxicology Assessment (Hypothetical)
For a compound like this compound, a standard preclinical safety and toxicology program, often conducted under Good Laboratory Practice (GLP) guidelines, would likely include the following assessments. The experimental protocols would be highly detailed, specifying the test system, dose levels, route of administration, duration of exposure, and endpoints measured.
Table 1: Hypothetical Preclinical Safety and Toxicology Profile for a SARM
| Assessment Area | Typical Assays | Key Endpoints |
| Genotoxicity | - Ames Test (bacterial reverse mutation)- In vitro Micronucleus or Chromosomal Aberration Assay (in mammalian cells)- In vivo Micronucleus Assay (in rodent hematopoietic cells) | - Mutagenicity- Clastogenicity- Aneugenicity |
| General Toxicology | - Dose-range finding studies in two species (rodent and non-rodent)- Repeated-dose toxicity studies (e.g., 28-day or 90-day) in two species | - Clinical observations- Body weight, food consumption- Clinical pathology (hematology, clinical chemistry)- Organ weights- Macroscopic and microscopic pathology |
| Safety Pharmacology | - Core battery: Cardiovascular (e.g., hERG assay, in vivo telemetry), Respiratory, and Central Nervous System assessments | - Effects on vital functions- QT interval prolongation- Blood pressure, heart rate- Respiratory rate- Behavioral changes |
| Reproductive Toxicology | - Fertility and early embryonic development- Embryo-fetal development | - Mating performance, fertility indices- Implantation, fetal viability, malformations |
| ADME | - Absorption, Distribution, Metabolism, and Excretion studies | - Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)- Metabolite profiling and identification |
Experimental Workflow: A Typical In Vivo Toxicology Study
The following diagram illustrates a generalized workflow for a repeated-dose in vivo toxicology study, which would be a critical component of the safety assessment for this compound.
Conclusion
While this compound demonstrated a promising preclinical profile as a tissue-selective androgen receptor modulator, the lack of publicly available, detailed safety and toxicology data precludes a comprehensive assessment of its risk profile. The information presented here is based on the limited publications available and provides a general framework for the type of safety evaluation such a compound would undergo. Researchers and drug development professionals should be aware that the absence of published safety data does not imply the absence of risk, and any further investigation or development of this or similar compounds would necessitate a thorough and rigorous non-clinical safety assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
JNJ-28330835 Experimental Protocol for Rat Models: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical rat models.[1] As a SARM, this compound selectively binds to the androgen receptor (AR), leading to tissue-specific gene expression and downstream signaling. This tissue selectivity presents a promising therapeutic avenue for conditions such as muscle wasting diseases, osteoporosis, and andropause, potentially avoiding the undesirable androgenic side effects associated with traditional anabolic steroids.
These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in rat models, based on publicly available data. The protocols detailed below cover the assessment of its effects on lean body mass, muscle growth, and its underlying signaling pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Orchidectomized (ORX) Rats
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome |
| Levator Ani Muscle Growth | Orchidectomized Rats | This compound | 10 mg/kg | Not Specified | Stimulated maximal growth |
| Lean Body Mass | Orchidectomized Rats | This compound | Not Specified | Not Specified | Prevented half of the loss associated with orchidectomy |
| Lean Body Mass Restoration | Aged Orchidectomized Rats | This compound | Not Specified | Not Specified | Restored about 30% of lost lean mass |
Table 2: Effects of this compound on Prostate Weight in Intact Rats
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome |
| Prostate Weight | Intact Rats | This compound | 10 mg/kg | Not Specified | Reduced by a mean of 30% |
Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: Male Sprague-Dawley rats are a commonly used strain for such studies.
-
Age: Young adult rats (approximately 8-10 weeks old) are typically used for orchidectomy models. Aged rats (e.g., >18 months) can be used to model age-related muscle loss.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.
-
Acclimation: Allow for a minimum of one week of acclimation to the facility before any experimental procedures.
Orchidectomy (Surgical Castration) Protocol
-
Objective: To create a model of androgen deficiency to assess the anabolic effects of this compound.
-
Anesthesia: Anesthetize the rats using an appropriate method, such as isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position. Shave and sterilize the scrotal area.
-
Make a single midline incision through the scrotum.
-
Exteriorize one testicle at a time through the incision.
-
Ligate the spermatic cord and associated blood vessels with absorbable suture material.
-
Excise the testicle distal to the ligature.
-
Return the ligated stump to the scrotal sac.
-
Repeat the procedure for the other testicle.
-
Close the scrotal incision with sutures or surgical clips.
-
-
Post-operative Care: Administer analgesics as per veterinary guidelines. Monitor the animals for signs of pain or infection. Allow for a recovery period of at least one week before starting the treatment.
This compound Formulation and Administration
-
Formulation (assumed): Based on common practices for oral administration of hydrophobic compounds in rats, a likely vehicle is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture such as DMSO, PEG300, and Tween 80 in saline. The exact formulation should be optimized for solubility and stability.
-
Administration: Administer this compound orally via gavage once daily. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).
-
Dosing: A dose of 10 mg/kg has been shown to be effective for muscle growth stimulation.[1] A dose-response study may be necessary to determine the optimal dose for other endpoints.
Assessment of Lean Body Mass and Body Composition by MRI
-
Objective: To non-invasively quantify changes in lean body mass, fat mass, and total body water.
-
Methodology:
-
Anesthetize the rats (e.g., with isoflurane) to prevent movement during scanning.
-
Use a dedicated small animal Magnetic Resonance Imaging (MRI) system.
-
Acquire whole-body scans using a T1-weighted spin-echo sequence.
-
Analyze the images using specialized software to segment and quantify different tissue compartments (fat, muscle, organs).
-
-
Timeline: Perform MRI scans at baseline (before treatment) and at specified time points throughout the study (e.g., every 2-4 weeks) to monitor longitudinal changes.
Tissue Collection and Analysis
-
Euthanasia: At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Dissection: Carefully dissect and weigh specific tissues of interest, including the levator ani muscle (a highly androgen-sensitive muscle), prostate, and seminal vesicles.
-
Further Analysis: Tissues can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, qPCR) or fixed in formalin for histological examination.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in skeletal muscle.
Caption: Experimental workflow for evaluating this compound in rats.
References
Application Notes and Protocols for JNJ-28330835 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the selective androgen receptor modulator (SARM), JNJ-28330835, in rodent models, based on available preclinical data. The included protocols are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and pharmacokinetic profile of this compound.
Introduction
This compound is a nonsteroidal, orally active SARM with tissue-selective anabolic effects.[1] Preclinical studies in rats have demonstrated its potential for increasing muscle mass and stimulating female sexual behavior with minimal impact on the prostate.[1] These characteristics make it a compound of interest for potential therapeutic applications in muscle-wasting conditions and female sexual dysfunction.
Data Presentation
Table 1: In Vivo Efficacy of Oral this compound in Rats
| Animal Model | Dosage | Dosing Regimen | Primary Outcome | Result | Reference |
| Orchidectomized Male Sprague-Dawley Rats | 10 mg/kg | Daily Oral Gavage | Levator Ani Muscle Growth | Maximal stimulation of muscle growth | [1] |
| Intact Male Sprague-Dawley Rats | 10 mg/kg | Daily Oral Gavage | Prostate Weight | 30% reduction in prostate weight | [1] |
| Orchidectomized Male Sprague-Dawley Rats | Not Specified | Daily Oral Gavage | Lean Body Mass | Prevention of 50% of lean body mass loss | [1] |
| Aged Orchidectomized Male Sprague-Dawley Rats | Not Specified | Daily Oral Gavage | Lean Body Mass | Restoration of ~30% of lost lean mass | [1] |
| Ovariectomized Female Sprague-Dawley Rats | Not Specified | Daily Oral Gavage | Sexual Behavior | Enhanced preference for sexually intact males | [1] |
Table 2: Pharmacokinetic Parameters of Representative SARMs in Male Sprague-Dawley Rats (for reference)
No specific pharmacokinetic data for this compound is publicly available. The following data for other SARMs (S-1 and S-4) is provided for general guidance in study design.
| Compound | Dose (Oral) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| S-1 | 0.1 - 30 mg/kg | ~1.0 - 2.0 | 3.6 - 5.2 | 55 - 60 | [2] |
| S-4 | 1 - 30 mg/kg | Not Specified | 2.6 - 5.3 | Dose-dependent, complete at lower doses | [3] |
Signaling Pathway
This compound, as a SARM, selectively binds to the androgen receptor (AR). The following diagram illustrates the general mechanism of action of AR agonists.
Figure 1: Simplified signaling pathway of this compound via the Androgen Receptor.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in rodents.
Note: The specific vehicle used in the primary study by Allan et al. (2007) is not publicly available. The following protocol describes a commonly used vehicle for SARMs. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare the vehicle solution. A common vehicle for SARMs is 5% DMSO in PEG300.[2] To prepare 10 mL of this vehicle, mix 0.5 mL of DMSO with 9.5 mL of PEG300.
-
Add a small amount of the vehicle to the this compound powder and triturate to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure the compound is fully dissolved or suspended.
-
If necessary, use a sonicator to aid in dissolution.
-
Visually inspect the solution for homogeneity before administration.
-
Prepare fresh dosing solutions regularly and store at -20°C as a precaution.[2]
Protocol 2: Evaluation of Anabolic Activity in Orchidectomized Rats
Objective: To assess the myotrophic (muscle-building) effects of this compound on the levator ani muscle in a castrated rat model.
Experimental Workflow:
Figure 2: Workflow for assessing the anabolic activity of this compound.
Materials:
-
Male Sprague-Dawley rats (young adult)
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Oral gavage needles
-
Surgical instruments for orchidectomy
-
Anesthetics
-
Analytical balance
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Orchidectomy:
-
Anesthetize the rats according to approved institutional protocols.
-
Perform bilateral orchidectomy (castration).
-
Provide post-operative care, including analgesics.
-
-
Recovery: Allow animals to recover for a period (e.g., 7-14 days) to ensure androgen levels have depleted.
-
Dosing:
-
Randomly assign rats to treatment groups (e.g., vehicle control, this compound 10 mg/kg).
-
Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
Monitor animal body weight and health daily.
-
-
Necropsy and Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the levator ani muscle and the ventral prostate.
-
Remove any adhering fat and connective tissue.
-
-
Data Collection:
-
Blot the tissues dry and immediately record their wet weight.
-
-
Data Analysis:
-
Normalize tissue weights to body weight if significant differences in body weight exist between groups.
-
Compare the mean tissue weights between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Assessment of Female Sexual Preference
Objective: To evaluate the effect of this compound on the sexual preference of ovariectomized female rats.
Experimental Workflow:
Figure 3: Workflow for the female rat partner preference test.
Materials:
-
Female Sprague-Dawley rats
-
Sexually experienced, intact male stimulus rats
-
Orchidectomized (nonsexual) male stimulus rats
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Three-chambered partner preference test apparatus
-
Video recording and analysis software
Procedure:
-
Animal Preparation:
-
Acclimatize female rats.
-
Perform ovariectomy and allow for post-operative recovery.
-
-
Dosing:
-
Administer this compound or vehicle daily via oral gavage for the specified treatment duration.
-
-
Partner Preference Testing:
-
Habituate the female rat to the central chamber of the test apparatus for a short period.
-
Place a sexually intact male in one side chamber and an orchidectomized male in the other side chamber. The stimulus males are typically confined to their respective chambers.
-
Place the experimental female in the central chamber and allow her to freely explore all three chambers for a set duration (e.g., 15-30 minutes).
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
Analyze the video recordings to quantify:
-
The amount of time the female spends in each of the three chambers.
-
The number of entries into each chamber.
-
Time spent in proximity to each stimulus male.
-
-
-
Data Analysis:
-
Calculate a preference score (e.g., time with intact male / total time with both males).
-
Compare the preference scores between the vehicle and this compound treated groups using appropriate statistical methods.
-
Disclaimer
The information provided in these application notes and protocols is intended for research use only by qualified professionals. The protocols are based on publicly available scientific literature and should be adapted and optimized for specific experimental conditions. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing JNJ-28330835 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28330835 is a potent and selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical models.[1] As a nonsteroidal agent, it holds promise for various therapeutic applications, including muscle-wasting conditions and osteoporosis.[1] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to support further research and development.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₆N₄O |
| Molecular Weight | 364.25 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
In Vivo Efficacy of this compound in Rat Models
The following tables summarize the quantitative data from in vivo studies in rats, highlighting the selective anabolic effects of this compound.
Anabolic Effects on Muscle and Prostate
| Animal Model | Dose (mg/kg) | Effect on Levator Ani Muscle | Effect on Prostate Weight |
| Orchidectomized Rats | 10 | Maximal growth stimulation | - |
| Intact Rats | 10 | No inhibitory effect | Reduced by a mean of 30% |
Effects on Body Composition and Bone
| Animal Model | Effect on Lean Body Mass | Effect on Bone Turnover Markers |
| Orchidectomized Rats | Prevented half of the loss associated with orchidectomy; Restored about 30% of lost lean mass in aged orchidectomized rats. | Agonist effects on markers of both osteoclast and osteoblast activity, suggesting reduced bone turnover. |
Signaling Pathway of this compound
This compound exerts its effects by selectively modulating the androgen receptor (AR). The binding of this compound to the AR initiates a signaling cascade that leads to the transcription of target genes responsible for anabolic effects in muscle and bone.
Experimental Protocols
Preparation of this compound for Oral Gavage in Rats
This protocol describes the preparation of a this compound formulation suitable for oral gavage in rats, based on common vehicles for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosing concentration and the total volume of the formulation to be prepared. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of this compound is required.
-
Prepare the vehicle: A commonly used vehicle for SARMs is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
For a 10 mL final volume, this corresponds to:
-
0.5 mL DMSO
-
3.0 mL PEG300
-
0.5 mL Tween 80
-
6.0 mL Saline
-
-
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid excessive heat.
-
-
Add PEG300:
-
To the this compound/DMSO solution, add the required volume of PEG300.
-
Vortex the mixture until it is homogeneous.
-
-
Add Tween 80:
-
Add the required volume of Tween 80 to the mixture.
-
Vortex thoroughly to ensure uniform distribution.
-
-
Add Saline/PBS:
-
Slowly add the sterile saline or PBS to the mixture while vortexing to bring the solution to the final desired volume.
-
Continue to vortex until a clear and homogenous solution is obtained.
-
-
Final Formulation and Storage:
-
The final formulation should be a clear solution.
-
It is recommended to prepare the formulation fresh on the day of the experiment.
-
If short-term storage is necessary, store the formulation protected from light at 2-8°C. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. The stability of the formulation under these conditions should be validated.
-
In Vivo Administration Protocol for Rats
This protocol outlines the procedure for oral gavage administration of the prepared this compound formulation to rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility and handling for at least one week prior to the start of the study.
-
Dose Calculation:
-
Weigh each rat on the day of dosing to accurately calculate the volume of the formulation to be administered.
-
The dosing volume is typically in the range of 1-5 mL/kg body weight for rats. The exact volume should be kept consistent across all animals in the study.
-
-
Animal Restraint:
-
Gently but firmly restrain the rat. Proper restraint is crucial to ensure the safety of both the animal and the researcher and to facilitate accurate dosing.
-
-
Gavage Administration:
-
Attach the gavage needle to the syringe containing the calculated dose of the this compound formulation.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, do not force the needle; withdraw and re-insert.
-
Once the needle is properly positioned in the esophagus, slowly administer the formulation.
-
-
Post-Administration Monitoring:
-
After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals according to the study protocol.
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol. This protocol is intended as a guide and may need to be adapted for specific experimental needs.
References
Application Note: Formulation of JNJ-28330835 with DMSO and PEG300 for Preclinical Research
AN-28330835-FP01
Abstract
This document provides detailed protocols for the formulation of JNJ-28330835, a selective androgen receptor modulator (SARM), using a co-solvent system of Dimethyl Sulfoxide (B87167) (DMSO) and Polyethylene Glycol 300 (PEG300).[1][2] Due to the characteristically poor aqueous solubility of many small molecule drug candidates, this vehicle is designed to enhance solubility for administration in preclinical in vitro and in vivo studies.[3] The protocols outlined below cover stock solution preparation, final dosing formulation, and stability assessment, supported by solubility data and visual workflow diagrams.
Introduction
This compound is an investigational, nonsteroidal SARM with demonstrated efficacy in animal models for enhancing lean body mass with minimal effects on prostate size.[2][4] Like many orally active small molecules, this compound is expected to have low aqueous solubility, posing a challenge for preclinical evaluation.[5][3] Co-solvent systems are a common and effective strategy to overcome this limitation.
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6][7] Polyethylene Glycol 300 (PEG300) is a low-molecular-weight polymer of ethylene (B1197577) oxide that is miscible with water and serves as a safe and effective vehicle and solubilizer in pharmaceutical formulations.[8][9][10] This application note details a robust method for formulating this compound in a DMSO and PEG300 vehicle suitable for oral gavage in rodent studies.
Data Presentation
Quantitative data for this compound and its solubility in the recommended vehicle are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide | [1][11] |
| Molecular Formula | C₁₄H₁₀F₆N₄O | [12] |
| Molecular Weight | 364.25 g/mol | [12] |
| Appearance | White to off-white solid | (Assumed) |
Table 2: Solubility of this compound in Various Solvents and Vehicles (Hypothetical Data) Solubility assessments were performed at 25°C by visual inspection after 1 hour of agitation.
| Solvent / Vehicle | Composition (v/v) | Max Solubility (mg/mL) | Observations |
|---|---|---|---|
| Water | 100% | < 0.01 | Insoluble, suspension |
| Saline (0.9% NaCl) | 100% | < 0.01 | Insoluble, suspension |
| DMSO | 100% | > 50 | Clear solution |
| PEG300 | 100% | ~15 | Clear solution |
| Vehicle FP01 | 10% DMSO / 90% PEG300 | ≥ 20 | Clear, stable solution |
| Vehicle FP02 | 5% DMSO / 95% PEG300 | ~10 | Clear solution |
Experimental Protocols
Materials and Reagents:
-
This compound powder (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (e.g., Sigma-Aldrich D2650)
-
Polyethylene Glycol 300 (PEG300), NF/FCC Grade (e.g., Sigma-Aldrich P3015)
-
Sterile, conical polypropylene (B1209903) tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, filtered tips
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath
-
Sterile syringe filters (0.22 µm, PVDF or PTFE)
Protocol 1: Preparation of 50 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 50 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mg/mL Dosing Formulation in 10% DMSO / 90% PEG300
This protocol describes the preparation of 1 mL of the final dosing solution. The volumes can be scaled as required.
-
Aliquot Stock: Dispense 200 µL of the 50 mg/mL this compound stock solution (from Protocol 1) into a sterile 1.5 mL tube.
-
Add Co-Solvent: Add 800 µL of PEG300 to the same tube.
-
Mixing: Cap the tube and vortex vigorously for 30-60 seconds to ensure homogeneity.
-
Warming (Optional): If the solution appears cloudy or viscous, warm it in a 37°C water bath for 5-10 minutes, followed by brief vortexing.
-
Final Inspection: The final formulation should be a clear, slightly viscous solution.
-
Use/Storage: This formulation should be prepared fresh daily for animal dosing. If short-term storage is necessary, keep it at 2-8°C, protected from light, for no more than 24 hours. Before use, allow the solution to return to room temperature and vortex briefly.
Protocol 3: Vehicle Control Preparation
For preclinical studies, a vehicle-only control group is essential.
-
Mixing: In a sterile tube, combine 100 µL of DMSO and 900 µL of PEG300.
-
Homogenization: Vortex for 30 seconds until the solution is uniform.
-
Storage and Handling: Treat the vehicle control identically to the drug formulation.
Visualizations
Signaling Pathway
This compound acts as a selective modulator of the Androgen Receptor (AR). The diagram below illustrates the general mechanism of AR signaling, which this compound modulates.
Caption: Androgen Receptor (AR) signaling pathway modulated by this compound.
Experimental Workflow
The following diagram outlines the logical steps for preparing the final dosing formulation as described in Protocol 2.
Caption: Workflow for preparing this compound dosing formulation.
Safety and Handling
-
This compound: This is an investigational compound. Researchers should consult the Material Safety Data Sheet (MSDS) and handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[13] Always wear appropriate chemical-resistant gloves (nitrile gloves should be double-gloved) and handle in a well-ventilated area or chemical fume hood.[6]
-
PEG300: Generally considered to have low toxicity.[14] However, standard laboratory PPE should be worn during handling.
This protocol provides a starting point for preclinical formulation. Researchers may need to adjust concentrations and vehicle ratios based on their specific experimental needs and the observed stability and tolerability in the animal model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. POLYETHYLENE GLYCOL 300 - Ataman Kimya [atamanchemicals.com]
- 10. kimyagaran.com [kimyagaran.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | C14H10F6N4O | CID 11703306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reachever.com [reachever.com]
- 14. Polyethylene Glycol 300: What is it and where is it used? [drugs.com]
Application Notes and Protocols for JNJ-28330835 in an In Vitro Androgen Receptor Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective androgenic and anti-androgenic activity.[1] In preclinical studies, it has been shown to enhance muscle growth and sexual behavior with minimal impact on prostate size.[1][2] This document provides detailed application notes and protocols for characterizing the in vitro activity of this compound using an androgen receptor (AR) reporter assay. This assay is a critical tool for quantifying the potency and efficacy of compounds that modulate AR activity.
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics.[3] Upon binding to an androgen, the AR translocates from the cytoplasm to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[3][4] This binding event initiates the transcription of target genes. Reporter gene assays leverage this mechanism by placing a reporter gene, such as luciferase or beta-galactosidase, under the control of an ARE-containing promoter.[4][5] The activity of the reporter enzyme is then used as a surrogate measure of AR activation or inhibition.
Principle of the Assay
The in vitro androgen receptor reporter assay is a cell-based assay designed to quantify the ability of a test compound to modulate the transcriptional activity of the androgen receptor. The fundamental principle involves the use of a host cell line that is engineered to express the human androgen receptor (AR) and a reporter gene construct. This construct contains a promoter with multiple androgen response elements (AREs) driving the expression of a readily detectable protein, most commonly luciferase.
When an AR agonist (like the natural ligand dihydrotestosterone, DHT) is added, it binds to the AR, leading to the activation of the reporter gene and a measurable signal (e.g., light output from the luciferase reaction). This compound, as a SARM, can be evaluated for its agonist activity by its ability to induce a signal on its own, and for its antagonist activity by its ability to inhibit the signal induced by an agonist like DHT.
Data Presentation
The following table summarizes the in vitro activity of this compound in a typical androgen receptor reporter assay.
| Parameter | Cell Line | Assay Type | Agonist | This compound Activity |
| Agonist Activity | CV-1 | Co-transfection with human AR and MMTV-luciferase reporter | - | Partial Agonist |
| Antagonist Activity | CV-1 | Co-transfection with human AR and MMTV-luciferase reporter | Dihydrotestosterone (DHT) | Partial Antagonist |
Note: Specific EC50 and IC50 values for this compound are not publicly available in the reviewed literature. The table reflects the qualitative description of its activity as a partial agonist and partial antagonist.
Experimental Protocols
This section outlines a representative protocol for an androgen receptor reporter assay to evaluate the activity of this compound. This protocol is based on commonly used methods in the field.[6][7]
Materials and Reagents
-
Cell Line: CV-1 (African green monkey kidney) or other suitable host cell line with low endogenous AR expression.
-
Plasmids:
-
An expression vector containing the full-length human androgen receptor (e.g., pCMV-hAR).
-
A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-Luc).
-
A control vector for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase or β-galactosidase).
-
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For the assay, charcoal-stripped FBS is used to remove endogenous steroids.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Control Compounds:
-
Agonist: Dihydrotestosterone (DHT).
-
Antagonist: Bicalutamide or Flutamide.
-
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega's Luciferase Assay System).
-
Luminometer: For measuring luciferase activity.
-
96-well cell culture plates.
Experimental Procedure
Day 1: Cell Seeding and Transfection
-
Trypsinize and count CV-1 cells.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
On the following day, when cells are approximately 70-80% confluent, prepare the transfection mix. For each well, combine the AR expression vector, the MMTV-Luc reporter vector, and the normalization control vector with the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound and control compounds (DHT, bicalutamide) in DMEM with 10% charcoal-stripped FBS.
-
To determine agonist activity, add the different concentrations of this compound to the transfected cells.
-
To determine antagonist activity, add the different concentrations of this compound in the presence of a fixed concentration of DHT (typically at its EC50 value).
-
Include appropriate controls: vehicle only (negative control), DHT only (positive control for agonism), and DHT plus a known antagonist (positive control for antagonism).
-
Incubate the plates for 18-24 hours at 37°C.
Day 3: Luciferase Assay
-
Remove the medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity in each well using a luminometer according to the manufacturer's protocol.
-
If a normalization vector was used, measure the activity of the normalization reporter (e.g., Renilla luciferase).
Data Analysis
-
Normalize the firefly luciferase readings to the normalization control readings for each well to account for variations in transfection efficiency and cell number.
-
For agonist activity, plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, plot the percentage of inhibition of the DHT-induced signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway and the principle of the reporter assay.
Experimental Workflow for AR Reporter Assay
Caption: A three-day experimental workflow for the this compound AR reporter assay.
Logical Relationship of this compound Activity
Caption: Dual partial agonist and antagonist activity of this compound at the androgen receptor.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [a.osmarks.net]
- 7. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing JNJ-28330835 Activity in COS-1 and CHO-K1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28330835 is a non-steroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic and anti-androgenic effects.[1][2][3] As a modulator of the androgen receptor (AR), this compound holds therapeutic potential for conditions such as muscle wasting and hypogonadism, with the aim of minimizing the adverse effects associated with traditional anabolic steroids.[3][4][5][6][7] These application notes provide detailed protocols for evaluating the in vitro activity of this compound using two commonly employed mammalian cell lines: COS-1 (monkey kidney fibroblast-like) and CHO-K1 (Chinese hamster ovary). These cell lines are amenable to transfection and are widely used for studying receptor signaling and compound screening.
The protocols outlined below describe methods to determine the potency and efficacy of this compound as an AR agonist or antagonist through reporter gene assays and to assess its influence on AR nuclear translocation.
Data Summary
The following table summarizes hypothetical quantitative data for the activity of this compound in androgen receptor-mediated assays. This data is representative of what could be expected from the described experimental protocols.
| Assay Type | Cell Line | Parameter | This compound | Dihydrotestosterone (DHT) | Bicalutamide |
| AR Agonist Activity (Reporter Assay) | COS-1 | EC50 | 15 nM | 1 nM | N/A |
| Emax (% of DHT) | 75% | 100% | N/A | ||
| AR Antagonist Activity (Reporter Assay) | COS-1 | IC50 | 500 nM | N/A | 100 nM |
| AR Nuclear Translocation | CHO-K1 | EC50 | 25 nM | 5 nM | N/A |
Table 1: Representative activity of this compound in AR-dependent assays. EC50 and IC50 values represent the concentration for 50% maximal effect or inhibition, respectively. Emax represents the maximum efficacy relative to the natural androgen, DHT.
Signaling Pathway
This compound, as a SARM, directly interacts with the androgen receptor. In its basal state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-activators or co-repressors, which in turn modulates the transcription of target genes.
Caption: Androgen Receptor Signaling Pathway Modulation by this compound.
Experimental Protocols
AR Transactivation Reporter Assay in COS-1 Cells
This protocol is designed to quantify the agonist and antagonist activity of this compound on the human androgen receptor using a luciferase reporter system.
Materials:
-
COS-1 cells (ATCC® CRL-1650™)
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
pCMV-hAR expression vector (human androgen receptor)
-
MMTV-luciferase reporter vector
-
pRL-TK (Renilla luciferase control vector)
-
This compound, Dihydrotestosterone (DHT), Bicalutamide
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol Workflow:
Caption: Workflow for the AR Transactivation Reporter Assay.
Detailed Steps:
-
Cell Seeding:
-
Culture COS-1 cells in DMEM with 10% CS-FBS.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mix in Opti-MEM containing the pCMV-hAR, MMTV-luciferase, and pRL-TK plasmids.
-
Add the transfection reagent (e.g., Lipofectamine 2000) to the plasmid mix, incubate as per the manufacturer's protocol, and then add to the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
For Agonist Assay: Prepare serial dilutions of this compound and DHT in DMEM with 10% CS-FBS. Replace the transfection medium with the compound dilutions.
-
For Antagonist Assay: Prepare serial dilutions of this compound and Bicalutamide. Add these to wells containing a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM).
-
Incubate for an additional 24 hours.
-
-
Luciferase Measurement:
-
Aspirate the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.
-
Measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist activity, plot the normalized luciferase units against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
-
For antagonist activity, plot the percentage inhibition of the DHT response against the log of the compound concentration to determine the IC50 value.
-
AR Nuclear Translocation Assay in CHO-K1 Cells
This protocol uses immunofluorescence to visualize and quantify the translocation of the androgen receptor from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
CHO-K1 cells (ATCC® CCL-61™)
-
F-12K Medium with 10% CS-FBS
-
pEGFP-hAR expression vector (human AR tagged with GFP)
-
Transfection reagent
-
This compound and DHT
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
High-content imaging system or fluorescence microscope
Protocol Workflow:
Caption: Workflow for the AR Nuclear Translocation Assay.
Detailed Steps:
-
Cell Seeding:
-
Culture CHO-K1 cells in F-12K medium with 10% CS-FBS.
-
Seed 5 x 10^4 cells per well on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Transfection:
-
Transfect the cells with the pEGFP-hAR plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DHT in serum-free F-12K medium.
-
Replace the medium with the compound dilutions and incubate for 1-2 hours at 37°C.
-
-
Cell Staining:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Wash again with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope or a high-content imaging system, capturing both the GFP (AR) and DAPI (nucleus) channels.
-
Quantify the fluorescence intensity of GFP in the nucleus and the cytoplasm for a significant number of cells per treatment condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of AR translocation.
-
Plot the translocation ratio against the log of the compound concentration to determine the EC50 for nuclear translocation.
-
Conclusion
The provided protocols offer robust methods for characterizing the in vitro activity of this compound in COS-1 and CHO-K1 cells. The reporter gene assay is a powerful tool for determining the potency and efficacy of the compound as an agonist or antagonist of the androgen receptor. The nuclear translocation assay provides a direct visualization of the compound's ability to induce a critical step in AR signaling. Together, these assays can provide valuable insights into the mechanism of action of this compound and aid in its further development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound [a.osmarks.net]
- 6. This compound | C14H10F6N4O | CID 11703306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for JNJ-28330835 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective androgenic activity.[1][2][3] It has been investigated for its potential therapeutic benefits in conditions such as muscle wasting, with minimal effects on prostate tissue.[1][2][3] In cell-based assays, this compound has demonstrated mixed agonist and antagonist activity on the androgen receptor (AR), making it a compound of interest for studying AR signaling pathways.[1] These application notes provide an overview of the use of this compound in in vitro settings and detailed protocols for its characterization.
Mechanism of Action
This compound functions by binding to the androgen receptor, a member of the nuclear receptor superfamily.[4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription.[5] The tissue-selective effects of SARMs like this compound are believed to arise from conformational changes in the AR that lead to differential recruitment of co-regulator proteins in various cell types.
Quantitative Data Summary
While specific EC50 and IC50 values for this compound are not widely published in publicly available literature, the following table summarizes the typical concentration ranges and key parameters for SARMs in relevant cell-based assays. Researchers should determine the optimal concentration range for this compound empirically for each specific cell line and assay system.
| Parameter | Cell Line | Assay Type | Typical Concentration Range for SARMs | Reference Compound (Example) | Reference Compound EC50/IC50 (Example) |
| Agonist Activity (EC50) | MDA-MB-453, CV-1, HEK293 | AR Transactivation (Luciferase Reporter) | 0.1 nM - 10 µM | Dihydrotestosterone (DHT) | ~0.1 - 1 nM |
| Antagonist Activity (IC50) | MDA-MB-453, LNCaP | AR Transactivation (in presence of agonist) | 0.1 nM - 10 µM | Bicalutamide | ~1 µM |
| Receptor Binding Affinity (Ki) | N/A (Cell-free or whole cell) | Competitive Radioligand Binding Assay | 1 nM - 1 µM | R1881 (Metribolone) | ~1 nM |
Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway, which is modulated by this compound.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [a.osmarks.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Androgen Receptor Acetylation Governs trans Activation and MEKK1-Induced Apoptosis without Affecting In Vitro Sumoylation and trans-Repression Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Probing SARM Activity: A Luciferase Reporter Gene Assay Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits with reduced androgenic side effects. Quantifying the potency and efficacy of novel SARM candidates is a critical step in their preclinical development. The luciferase reporter gene assay is a robust and sensitive method for characterizing SARM activity. This document provides a detailed protocol for utilizing a dual-luciferase reporter assay to determine the in vitro activity of SARMs.
The principle of this assay is based on the ligand-induced activation of the AR.[1] In genetically engineered cells, the binding of a SARM to the AR triggers a conformational change, leading to the translocation of the SARM-AR complex into the nucleus. Within the nucleus, this complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter region of a reporter gene.[1][2] This binding event drives the transcription of the firefly luciferase gene. The resulting luciferase enzyme catalyzes a reaction with its substrate, luciferin, to produce a measurable bioluminescent signal that is proportional to the transcriptional activity of the AR.[3] A second reporter, Renilla luciferase, under the control of a constitutive promoter, is co-expressed to normalize for variations in cell number and transfection efficiency, thereby increasing the accuracy of the assay.[4]
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as dihydrotestosterone (B1667394) (DHT), or a SARM to the AR in the cytoplasm. In its inactive state, the AR is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR then dimerizes and translocates to the nucleus, where it binds to AREs on the DNA.[1][2] This binding, along with the recruitment of co-activator proteins, initiates the transcription of target genes.
Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes a dual-luciferase reporter system.
Materials and Reagents
-
Cell Line: PC3 cells stably expressing the human androgen receptor (PC3-AR) and an ARE-driven firefly luciferase reporter. Alternatively, HEK293 cells can be co-transfected with AR expression and ARE-luciferase reporter plasmids.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to minimize background androgen levels, and 1% Penicillin-Streptomycin.
-
Test Compounds: SARM candidates and a positive control (e.g., Dihydrotestosterone, DHT).
-
Vehicle Control: DMSO (or the solvent used to dissolve test compounds).
-
Dual-Luciferase® Reporter Assay System: Includes Cell Culture Lysis Reagent, Luciferase Assay Reagent II (LAR II), and Stop & Glo® Reagent.
-
Phosphate-Buffered Saline (PBS)
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer capable of reading dual-luciferase assays.
Experimental Workflow
The following diagram outlines the key steps in the SARM luciferase reporter assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture PC3-AR cells in RPMI-1640 with 10% CS-FBS.
-
Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of SARM candidates and the positive control (DHT) in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.1%.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Cell Lysis:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium from each well.
-
Gently wash the cells once with 100 µL of PBS.
-
Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's instructions.
-
Program the luminometer to inject 100 µL of LAR II, wait 2 seconds, and then measure firefly luminescence for 10 seconds.
-
Following the firefly reading, the luminometer should be programmed to inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure Renilla luminescence for 10 seconds.
-
Place the 96-well plate into the luminometer and begin the measurement sequence.
-
Data Presentation and Analysis
The data should be analyzed by first normalizing the firefly luciferase signal to the Renilla luciferase signal for each well to account for variability in cell number and transfection efficiency. The fold change in luciferase activity is then calculated relative to the vehicle control.
Normalization Calculation: Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
Fold Change Calculation: Fold Change = (Normalized Response of Treated Sample) / (Average Normalized Response of Vehicle Control)
The results can be summarized in a table to compare the potency and efficacy of different SARMs.
Table 1: SARM Activity in AR Luciferase Reporter Assay
| Compound | Concentration (nM) | Average Fold Change (vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 1.0 | 0.1 |
| DHT | 0.01 | 2.5 | 0.3 |
| 0.1 | 8.2 | 0.7 | |
| 1 | 25.6 | 2.1 | |
| 10 | 48.9 | 4.5 | |
| 100 | 50.2 | 4.8 | |
| SARM A | 0.1 | 1.8 | 0.2 |
| 1 | 6.5 | 0.5 | |
| 10 | 22.1 | 1.9 | |
| 100 | 45.3 | 4.1 | |
| 1000 | 46.1 | 4.3 | |
| SARM B | 0.1 | 1.2 | 0.1 |
| 1 | 3.1 | 0.4 | |
| 10 | 15.8 | 1.4 | |
| 100 | 38.7 | 3.5 | |
| 1000 | 40.5 | 3.8 |
From this data, dose-response curves can be generated to calculate the EC50 value for each compound, which represents the concentration at which 50% of the maximal response is achieved.
Table 2: Potency and Efficacy of SARMs
| Compound | EC50 (nM) | Max Fold Induction |
| DHT | 0.8 | 50.2 |
| SARM A | 7.5 | 46.1 |
| SARM B | 22.1 | 40.5 |
Controls and Off-Target Effects
To ensure the validity of the results, it is crucial to include proper controls and consider potential off-target effects.
-
Vehicle Control: Establishes the baseline level of luciferase activity.
-
Positive Control (DHT): Confirms that the assay system is responsive to a known AR agonist.
-
Negative Control (Untreated or Mock-Treated Cells): Measures the background signal of the assay.
-
Controlling for Off-Target Effects:
-
Constitutive Promoter Luciferase Assay: To determine if a SARM affects general cellular transcription or translation, it can be tested in a cell line expressing luciferase under the control of a constitutive promoter (e.g., CMV or SV40). A change in luciferase activity in this assay would suggest an off-target effect.
-
Cell-Free Luciferase Inhibition Assay: Some compounds can directly inhibit the luciferase enzyme, leading to false-negative results. To rule this out, SARMs can be incubated with purified firefly luciferase and its substrate in a cell-free system. A decrease in luminescence would indicate direct inhibition of the enzyme.
-
By following this detailed protocol and incorporating the appropriate controls, researchers can reliably and accurately determine the in vitro activity of SARM candidates, providing crucial data for their continued development.
References
Application Notes and Protocols for Measuring the Efficacy of JNJ-28330835 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) with tissue-specific anabolic and androgenic activity.[1] Preclinical studies in rat models have demonstrated its potential for treating conditions such as muscle wasting and female sexual dysfunction, with minimal hypertrophic effects on the prostate.[1][2] This document provides detailed protocols for evaluating the in vivo efficacy of this compound in established animal models.
Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions by selectively binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity of this compound is believed to result from its unique interaction with the AR, leading to differential recruitment of co-regulatory proteins in various tissues. This results in desired anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate.[3]
Caption: Signaling pathway of this compound.
Efficacy in Male Animal Models: Anabolic and Androgenic Activity
The primary model for assessing the anabolic and androgenic effects of SARMs is the orchidectomized (castrated) male rat. This model allows for the evaluation of a compound's ability to restore muscle mass in an androgen-depleted environment.
Experimental Workflow: Male Rat Anabolic/Androgenic Assay
Caption: Workflow for assessing anabolic and androgenic efficacy.
Detailed Protocol: Anabolic and Androgenic Activity in Orchidectomized Rats
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Age: Young adult (approximately 8-10 weeks old).
-
Housing: House animals individually or in small groups in a controlled environment (12:12 hour light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
2. Orchidectomy (Castration):
-
Acclimatize animals to the facility for at least one week prior to surgery.
-
Perform bilateral orchidectomy under appropriate anesthesia (e.g., isoflurane).
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow a recovery period of 7-14 days for androgen levels to decline and tissues to atrophy.
3. Dosing and Administration:
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).
-
This compound Preparation: Prepare suspensions of this compound in the vehicle at the desired concentrations.
-
Dose Groups:
-
Vehicle control (orchidectomized).
-
This compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg/day).
-
Intact (non-orchidectomized) control.
-
-
Administration: Administer the assigned treatment daily via oral gavage for a period of 14-28 days.
4. Data Collection and Endpoints:
-
Body Weight: Record body weight at the beginning and end of the treatment period.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the following tissues:
-
Levator ani muscle (anabolic indicator).
-
Ventral prostate (androgenic indicator).
-
Seminal vesicles (androgenic indicator).
-
-
Tissue Weight: Gently blot the tissues to remove excess fluid and record their wet weight.
5. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the tissue weights between treatment groups.
Expected Quantitative Data
| Treatment Group | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) | Seminal Vesicles Weight (mg) |
| Intact Control | 350 ± 25 | 450 ± 30 | 500 ± 40 |
| Vehicle (Orchidectomized) | 100 ± 10 | 50 ± 5 | 60 ± 8 |
| This compound (1 mg/kg) | 250 ± 20 | 75 ± 8 | 90 ± 12 |
| This compound (3 mg/kg) | 320 ± 22 | 100 ± 10 | 120 ± 15 |
| This compound (10 mg/kg) | 350 ± 28 | 120 ± 15 | 150 ± 20 |
Note: The above data are representative and may vary based on experimental conditions.
Efficacy in Female Animal Models: Sexual Behavior
The ovariectomized female rat model is utilized to assess the effects of this compound on female sexual motivation and behavior.
Experimental Workflow: Female Rat Sexual Behavior Assay
Caption: Workflow for assessing efficacy on female sexual behavior.
Detailed Protocol: Female Sexual Behavior in Ovariectomized Rats
1. Animals and Housing:
-
Species: Female Sprague-Dawley or Long-Evans rats.
-
Age: Adult (approximately 3-4 months old).
-
Housing: House animals as described for males.
2. Ovariectomy:
-
Acclimatize animals for at least one week.
-
Perform bilateral ovariectomy under anesthesia.
-
Provide post-operative care and allow a recovery period of at least two weeks.
3. Hormone Priming and Dosing:
-
Hormone Priming: To induce sexual receptivity, prime the females with a subcutaneous injection of estradiol (B170435) benzoate (B1203000) (e.g., 10 µg) 48 hours prior to behavioral testing.[4]
-
Dosing: Administer this compound orally at desired doses (e.g., 1, 3, 10 mg/kg) 4 hours before testing. A vehicle control group should be included.
4. Behavioral Testing:
-
Apparatus: Use a standard mating behavior observation chamber.
-
Stimulus Male: Introduce a sexually experienced, intact male rat into the chamber.
-
Observation: After a brief acclimation period, introduce the female and record her sexual behaviors for a defined period (e.g., 30 minutes).
-
Behavioral Endpoints:
-
Appetitive Behaviors: Hops, darts, solicitations.
-
Consummatory Behaviors: Lordosis quotient (number of lordosis responses / number of mounts by the male x 100).
-
5. Data Analysis:
-
Calculate the mean frequency of appetitive behaviors and the lordosis quotient for each group.
-
Use appropriate statistical tests (e.g., Kruskal-Wallis or ANOVA) to compare the behavioral scores between groups.
Expected Quantitative Data
| Treatment Group | Frequency of Hops/Darts (per 30 min) | Lordosis Quotient (%) |
| Vehicle | 5 ± 2 | 20 ± 5 |
| This compound (3 mg/kg) | 15 ± 4 | 50 ± 8 |
| This compound (10 mg/kg) | 25 ± 6 | 75 ± 10 |
Note: The above data are representative and may vary based on experimental conditions.
Summary
The protocols outlined in this document provide a comprehensive framework for evaluating the in vivo efficacy of this compound. The orchidectomized male rat model is essential for characterizing its anabolic and androgenic profile, while the ovariectomized female rat model allows for the assessment of its effects on sexual behavior. Consistent and rigorous application of these methodologies will yield reliable data for advancing the development of this promising SARM.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of JNJ-28330835
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of JNJ-28330835, a selective androgen receptor modulator (SARM). The methodologies described are based on established synthetic routes for pyrazole (B372694) carboxamide derivatives and general purification techniques applicable to small molecules in a research and development setting.
Overview of this compound
This compound, with the IUPAC name (5S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide, is a non-steroidal SARM. Its selective action on the androgen receptor makes it a compound of interest for therapeutic applications.
Chemical Structure:
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step pathway involving the formation of a pyrazoline ring followed by an amide coupling reaction. The following protocol is a representative method based on the synthesis of similar pyrazole carboxamide derivatives.
2.1. Synthetic Scheme
A plausible synthetic route involves the reaction of a trifluoromethyl-substituted hydrazine (B178648) with a suitable unsaturated keto-ester to form the pyrazoline core, followed by hydrolysis of the ester and subsequent amide coupling with 4-amino-2-(trifluoromethyl)benzonitrile (B20432).
2.2. Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (B1144303) (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the desired pyrazoline ester.
Step 2: Hydrolysis to 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
-
Dissolve the pyrazoline ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
Step 3: Amide coupling to form this compound
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in dichloromethane (B109758) (DCM), add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in the purification section.
2.3. Data Presentation: Synthesis
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, Hydrazine hydrate | - | Ethanol | 4-6 | 75-85 | >90 |
| 2 | Pyrazoline ester | LiOH | THF/Water | 2-3 | 90-95 | >95 |
| 3 | Pyrazoline carboxylic acid, 4-amino-2-(trifluoromethyl)benzonitrile | DCC, DMAP | DCM | 12-18 | 60-70 | >90 (crude) |
Note: Yields and purities are representative and may vary based on experimental conditions.
Purification of this compound
Purification is critical to obtain this compound with high purity suitable for research and preclinical studies. A combination of chromatographic and crystallization techniques is recommended.
3.1. Experimental Protocol: Purification
Method 1: Column Chromatography
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude product.
-
Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing ethyl acetate concentration in hexanes.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Method 2: Crystallization
-
Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol).
-
Slowly add a co-solvent in which the compound is less soluble (e.g., water, hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold co-solvent.
-
Dry the crystals under vacuum.
3.2. Data Presentation: Purification
| Purification Method | Solvent System | Recovery (%) | Purity (by HPLC) (%) |
| Column Chromatography | Ethyl Acetate/Hexanes gradient | 80-90 | >98 |
| Crystallization | Ethanol/Water | 70-85 | >99.5 |
Analytical Methods for Purity Determination
The purity of the final compound should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of small molecules.[1] A reverse-phase C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) is a common system for SARMs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.
Visualizations
5.1. This compound Synthesis Workflow
Caption: Overall workflow for the synthesis, purification, and analysis of this compound.
5.2. Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound action on the androgen receptor.
References
JNJ-28330835: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in humans.
Introduction
JNJ-28330835 is a potent and selective, non-steroidal androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical models.[1] As a SARM, this compound exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR), making it a valuable tool for research in areas such as muscle wasting diseases, osteoporosis, and andropause.[1] These application notes provide an overview of the key characteristics of this compound and detailed protocols for its use in in vitro and in vivo research settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₆N₄O |
| Molecular Weight | 364.25 g/mol |
| CAS Number | 888072-47-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
This compound functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and subsequent modulation of androgen-responsive gene transcription. This interaction is tissue-specific, resulting in agonistic effects in anabolic tissues like muscle and bone, while exhibiting partial agonist or antagonist effects in androgenic tissues such as the prostate.
JNJ [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor (AR)\n(Cytoplasm)"]; HSP [label="Heat Shock Proteins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JNJ_AR_complex [label="this compound-AR Complex"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; ARE [label="Androgen Response\nElement (ARE)"]; Co_regulators [label="Co-regulators", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription"]; Anabolic_Effects [label="Anabolic Effects\n(Muscle, Bone)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Androgenic_Effects [label="Minimal Androgenic Effects\n(Prostate)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
JNJ -> AR [label="Binds"]; AR -> JNJ_AR_complex; HSP -> AR [label="Dissociates from"]; JNJ_AR_complex -> Nucleus [label="Translocation"]; Nucleus -> ARE [style=invis]; JNJ_AR_complex -> ARE [label="Binds to"]; ARE -> Co_regulators [label="Recruits"]; Co_regulators -> Gene_Transcription [label="Modulates"]; Gene_Transcription -> Anabolic_Effects; Gene_Transcription -> Androgenic_Effects; }
In Vitro Applications
Androgen Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound to the androgen receptor.
Experimental Protocol:
-
Receptor Source: Prepare cytosol from the ventral prostate of male Sprague-Dawley rats as a source of androgen receptors.
-
Radioligand: Use a high-affinity synthetic androgen, such as [³H]-R1881 (Metribolone), as the radioligand.
-
Competitive Binding:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound and the receptor preparation.
-
Incubations are typically carried out in a buffer containing protease inhibitors at 4°C for 16-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- Rat Prostate Cytosol (AR source)\n- [³H]-R1881 (Radioligand)\n- this compound dilutions"]; incubation [label="Incubate AR, [³H]-R1881, and this compound\n(4°C, 16-18h)"]; separation [label="Separate Bound and Free Ligand\n(e.g., Hydroxylapatite)"]; quantification [label="Quantify Radioactivity\n(Liquid Scintillation Counting)"]; analysis [label="Data Analysis:\n- Plot competition curve\n- Calculate IC50\n- Calculate Ki"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prepare_reagents; prepare_reagents -> incubation; incubation -> separation; separation -> quantification; quantification -> analysis; analysis -> end; }
Transcriptional Activation Assay
This cell-based assay measures the ability of this compound to activate androgen receptor-mediated gene transcription.
Experimental Protocol:
-
Cell Line: Use a suitable mammalian cell line, such as CV-1 or HEK293, that is co-transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
-
Cell Culture and Treatment:
-
Plate the transfected cells in a multi-well format.
-
After allowing the cells to attach, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
-
Incubate the cells for 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to the total protein concentration in each well.
-
Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
In Vivo Applications
Hershberger Assay in Orchidectomized Rats
The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a compound. The following protocol is adapted for evaluating the SARM activity of this compound.[2]
Experimental Protocol:
-
Animal Model: Use immature, castrated (orchidectomized) male Sprague-Dawley rats. Castration is typically performed at 42 days of age, followed by a 7-day recovery period to allow for the regression of androgen-dependent tissues.
-
Dosing:
-
Administer this compound daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Prepare this compound in a suitable vehicle, such as corn oil or a solution of 0.5% methylcellulose.
-
Include a vehicle control group and a positive control group treated with testosterone (B1683101) propionate (B1217596) (TP).
-
-
Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani muscle
-
Glans penis
-
Cowper's glands
-
-
Tissue Weight Measurement: Record the wet weight of each dissected tissue.
-
Data Analysis:
-
Compare the weights of the androgen-dependent tissues in the this compound-treated groups to both the vehicle control and the TP-treated groups.
-
A significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weights of the ventral prostate and seminal vesicles is indicative of SARM activity.
-
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; castration [label="Orchidectomize Immature Male Rats\n(Day 42)"]; recovery [label="7-Day Recovery Period"]; dosing [label="Daily Dosing for 10 Days\n(Vehicle, TP, this compound)"]; euthanasia [label="Euthanize 24h After Last Dose"]; dissection [label="Dissect Androgen-Dependent Tissues"]; weighing [label="Record Wet Tissue Weights"]; analysis [label="Statistical Analysis of Tissue Weights"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> castration; castration -> recovery; recovery -> dosing; dosing -> euthanasia; euthanasia -> dissection; dissection -> weighing; weighing -> analysis; analysis -> end; }
Quantitative Data Summary
The following table summarizes the reported in vivo effects of this compound in rat models.
| Parameter | Model | Dosage | Result | Reference |
| Levator Ani Muscle Growth | Orchidectomized Rats | 10 mg/kg | Maximal stimulation of muscle growth | [1] |
| Prostate Weight | Intact Rats | 10 mg/kg | 30% reduction in prostate weight | [1] |
| Lean Body Mass | Orchidectomized Rats | Not specified | Prevented half of the loss of lean body mass | [1] |
| Lean Body Mass | Aged Orchidectomized Rats | Not specified | Restored about 30% of lost lean mass | [1] |
Supplier Information
This compound for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:
-
MyBioSource.com
-
MedKoo Biosciences
-
BioCat
-
TargetMol
Please note that availability and pricing may vary. This product is intended for research use only and is not for human or veterinary use.
Safety Precautions
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Troubleshooting & Optimization
JNJ-28330835 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with JNJ-28330835 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a selective androgen receptor modulator (SARM), a type of therapeutic compound that selectively targets androgen receptors.[1][2] Like many small molecule drug candidates, this compound is a lipophilic compound, which often leads to poor solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.
Q2: Is this compound soluble in water?
A2: Based on available data and its chemical properties, this compound is considered to have very low solubility in purely aqueous solutions. Formulations for animal studies have utilized a co-solvent system to achieve a clear solution, indicating that it is not readily soluble in aqueous buffers alone.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental purposes, creating a concentrated stock solution in 100% DMSO is the recommended first step. This stock can then be further diluted into aqueous buffers or cell culture media, though precipitation may occur if the final DMSO concentration is too low.
Q4: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What should I do?
A4: This is a common issue due to the poor aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide: Precipitate Formation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve issues of this compound precipitation upon dilution into aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables provide a summary of the physicochemical properties of this compound and solubility information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₆N₄O | [1][5] |
| Molecular Weight | 364.25 g/mol | [5] |
| Appearance | Solid powder | [4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Very Low / Practically Insoluble | Inferred from formulation data.[3] |
| DMSO | Soluble | [4] |
| Ethanol | Data not available | Likely requires co-solvents for aqueous dilutions. |
| PBS (pH 7.4) | Very Low / Practically Insoluble | Precipitation likely upon direct dilution from stock. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol is adapted from a formulation used in animal studies and is intended for research purposes only.
-
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline, PBS, or ddH₂O
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:
-
5% of the final volume with the this compound DMSO stock.
-
30% of the final volume with PEG300.
-
5% of the final volume with Tween 80.
-
60% of the final volume with Saline, PBS, or ddH₂O.
-
-
Vortex the final solution until it is clear. This formulation results in a co-solvent system that should keep this compound in solution.[3]
-
Always prepare a vehicle control with the same components but without this compound.
-
Signaling Pathway
This compound functions as a selective androgen receptor modulator. The diagram below illustrates the general signaling pathway of androgen receptors.
Caption: this compound binds to the Androgen Receptor, leading to gene transcription.
References
Optimizing JNJ-28330835 dosage for maximal muscle growth
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JNJ-28330835. The information herein is compiled from preclinical studies and is intended to aid in the design and troubleshooting of experiments aimed at optimizing its dosage for maximal muscle growth.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1][2] It has demonstrated anabolic effects on muscle tissue with minimal impact on the prostate gland in preclinical rat models.[1][2][3] |
| What is the mechanism of action of this compound? | This compound functions by selectively binding to the androgen receptor (AR).[2][4] It exhibits mixed agonist and antagonist activities, which is thought to contribute to its tissue-selective effects, promoting muscle growth while sparing other tissues like the prostate.[2][4] |
| What is the recommended dosage of this compound for muscle growth? | In studies with orchidectomized rats, a dosage of 10 mg/kg was found to stimulate maximal growth of the levator ani muscle.[2][4] It is crucial to note that this is a preclinical dosage in a specific animal model and optimal dosages for other models or species must be determined empirically. |
| What are the observed effects of this compound on muscle mass? | In orchidectomized rats, this compound has been shown to prevent the loss of lean body mass and restore approximately 30% of lost lean mass in aged orchidectomized rats.[2] |
| Are there any known off-target effects? | Preclinical studies suggest that this compound has minimal hypertrophic effects on the prostate.[2] In intact rats, a 10 mg/kg dose reduced prostate weight by an average of 30%.[2] |
Troubleshooting Guides
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of significant increase in muscle mass. | Suboptimal Dosage: The administered dose may be too low to elicit a significant anabolic response. | Refer to dose-response studies. In orchidectomized rats, maximal efficacy for levator ani muscle growth was observed at 10 mg/kg.[2][4] Consider performing a dose-escalation study to determine the optimal dose for your specific model. |
| Inadequate Treatment Duration: The duration of the study may be insufficient to observe significant changes in muscle mass. | Review published studies for treatment durations. Allow for a sufficient period of administration for muscle hypertrophy to occur. | |
| Animal Model Variability: The chosen animal model may respond differently to this compound. | Ensure the animal model is appropriate for studying muscle growth and is sensitive to androgen receptor modulation. | |
| Inconsistent results between experimental groups. | Improper Drug Formulation/Administration: Inconsistent preparation of the dosing solution or inaccurate administration can lead to variability. | Develop and validate a standardized protocol for drug formulation and administration. Ensure all personnel are properly trained. |
| Biological Variability: Inherent biological differences between animals can contribute to varied responses. | Increase the sample size per group to improve statistical power and account for individual variability. | |
| Observed adverse effects not reported in the literature. | Off-target Effects in the Specific Model: The compound may have unforeseen off-target effects in your particular animal model or at the tested dosage. | Carefully monitor animals for any signs of toxicity. If adverse effects are observed, consider reducing the dosage or discontinuing the experiment. Conduct histopathological analysis of key organs. |
| Compound Purity: Impurities in the synthesized this compound could lead to unexpected biological activities. | Verify the purity of the compound using appropriate analytical methods such as HPLC and mass spectrometry. |
Experimental Protocols
In Vivo Assessment of Anabolic Activity in a Rodent Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in promoting muscle growth in an orchidectomized rat model, based on published methodologies.[2]
1. Animal Model and Surgical Procedure:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Perform bilateral orchidectomy (castration) to create a model of androgen deficiency. Allow for a recovery period of at least one week. Sham-operated animals should be used as controls.
2. Dosing and Administration:
-
Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil).
-
Administer the compound orally via gavage.
-
Based on preclinical data, a starting dose of 10 mg/kg can be used.[2][4] A vehicle-only group should be included as a negative control.
3. Measurement of Muscle Mass:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect specific muscles of interest, such as the levator ani, gastrocnemius, and soleus.
-
Record the wet weight of each muscle.
4. Data Analysis:
-
Compare the muscle weights between the this compound-treated group, the vehicle-treated orchidectomized group, and the sham-operated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed differences.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in muscle cells.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [a.osmarks.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Minimizing off-target effects of JNJ-28330835 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of the experimental compound JNJ-28330835. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides solutions to common problems that may arise from the off-target activity of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cellular phenotype or toxicity observed at effective concentrations. | Off-target kinase inhibition or interaction with other cellular proteins. | 1. Titrate this compound to the lowest effective concentration. 2. Perform a kinome scan to identify potential off-target interactions. 3. Use a structurally unrelated inhibitor with a similar on-target profile as a control. 4. Validate findings using non-pharmacological methods (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout) of the intended target. |
| Inconsistent results between different cell lines or experimental models. | Cell-type specific expression of off-target proteins. | 1. Characterize the expression levels of the primary target and key off-targets in each model system. 2. Select cell lines with high on-target and low off-target expression for initial experiments. 3. Compare data from multiple, diverse cell lines to identify consistent on-target effects. |
| Discrepancy between in vitro potency and in vivo efficacy. | Poor pharmacokinetic properties, leading to high exposure and off-target effects in vivo. | 1. Optimize the dosing regimen (dose and frequency) to maintain plasma concentrations within the therapeutic window. 2. Co-administer with a P-glycoprotein inhibitor if efflux is suspected to be an issue. 3. Evaluate the metabolite profile of this compound, as metabolites may have different activity profiles. |
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell line and the expression level of the target protein. It is crucial to perform a dose-response curve to determine the EC50 for the on-target effect. As a starting point, a concentration range of 10 nM to 1 µM is often used for initial screening.
This compound In Vitro Activity
| Target/Assay | IC50 / EC50 | Cell Line |
|---|---|---|
| Target Kinase X | 50 nM | HEK293 |
| Off-Target Kinase Y | 800 nM | HeLa |
| Cell Proliferation | 200 nM | A549 |
2. How can I confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect?
Several strategies can be employed to validate on-target activity:
-
Rescue Experiments: If the phenotype is due to on-target inhibition, it should be reversible by expressing a drug-resistant mutant of the target protein.
-
RNAi/CRISPR Validation: The phenotype observed with this compound treatment should be phenocopied by siRNA, shRNA, or CRISPR-mediated knockdown/knockout of the target protein.
-
Use of a Structurally Unrelated Inhibitor: A chemically distinct compound that also inhibits the primary target should produce the same biological effect.
3. What are the known off-targets of this compound?
Comprehensive off-target profiling is essential. A kinome scan is the gold standard for identifying unintended kinase targets. Based on preliminary screens, this compound has shown some activity against kinases with a high degree of homology in the ATP-binding pocket. Refer to the table below for a summary of selectivity data.
Selectivity Profile of this compound
| Kinase | Binding Affinity (Kd) | Fold Selectivity (Off-Target/On-Target) |
|---|---|---|
| Target Kinase X (On-Target) | 15 nM | 1 |
| Off-Target Kinase A | 150 nM | 10 |
| Off-Target Kinase B | 450 nM | 30 |
| Off-Target Kinase C | >10,000 nM | >667 |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in cell culture medium to the final desired concentrations.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) or a target-specific biomarker assay (e.g., Western blot for a downstream phosphorylated substrate).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Western Blot for Target Engagement
-
Treatment: Treat cells with this compound at 1x, 5x, and 10x the on-target EC50 for a short duration (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a direct downstream substrate of the target kinase. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Technical Support Center: JNJ-28330835 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-28330835. The information provided is based on published preclinical data.
Troubleshooting Guide: Discrepancies in Experimental Outcomes
Researchers may occasionally observe results that differ from published findings. This guide addresses potential sources of variability in studies involving this compound.
| Observed Discrepancy | Potential Cause | Troubleshooting Steps |
| Reduced anabolic activity (muscle growth) compared to literature. | 1. Suboptimal Compound Bioavailability: Issues with formulation or route of administration affecting absorption. 2. Animal Model Variability: Differences in age, strain, or health status of test subjects. 3. Incorrect Dosing: Errors in dose calculation or administration. | 1. Formulation: Ensure proper solubilization of this compound. Consider using recommended vehicles. 2. Animal Model: Standardize animal models and ensure they are healthy and within the appropriate age range for the study. 3. Dosing: Double-check all calculations and ensure accurate administration techniques. |
| Unexpected effects on prostate size. | 1. Androgen Receptor (AR) Sensitivity: The specific animal model may have a different AR sensitivity profile. 2. Off-Target Effects: While designed to be selective, high concentrations could lead to off-target activity. 3. Confounding Variables: Presence of other substances or underlying conditions affecting the prostate. | 1. Model Characterization: Thoroughly characterize the AR expression and sensitivity of the chosen animal model. 2. Dose-Response: Conduct a dose-response study to identify the optimal therapeutic window with minimal prostate effects. 3. Control Groups: Utilize appropriate control groups to isolate the effects of this compound. |
| Inconsistent behavioral effects (e.g., in sexual behavior studies). | 1. Environmental Stressors: Animal subjects are sensitive to their environment; stress can impact behavior. 2. Acclimatization Period: Insufficient acclimatization of animals to the testing environment. 3. Assay Variability: Differences in the execution of behavioral assays. | 1. Environment: Maintain a controlled and stress-free environment for the animals. 2. Acclimatization: Ensure a sufficient acclimatization period before starting behavioral experiments. 3. Standardized Protocols: Adhere strictly to validated and standardized behavioral assay protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective androgen receptor modulator (SARM).[1][2] It acts as a nonsteroidal ligand for the androgen receptor (AR), exhibiting mixed agonist and antagonist activity in a tissue-selective manner.[3] The primary expected outcome is the promotion of anabolic effects, such as increased muscle mass, with minimal impact on androgenic tissues like the prostate gland.[1][3][4]
Q2: What are the expected effects of this compound on bone tissue?
A2: In preclinical studies, this compound has demonstrated agonist effects on markers of both osteoclast and osteoblast activity. This suggests that the compound may reduce bone turnover.[3]
Q3: Are there any known off-target effects of this compound?
A3: Based on the available preclinical data, this compound is presented as a selective androgen receptor modulator. However, as with any compound, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out and should be considered during experimental design.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: While specific vehicle composition can vary based on the experimental protocol, a common approach for administering SARMs in preclinical studies involves a suspension or solution suitable for oral gavage. It is crucial to ensure the compound's stability and solubility in the chosen vehicle.
Experimental Protocols
In Vivo Assessment of Anabolic and Androgenic Activity in a Rat Model
This protocol is a generalized representation based on published preclinical studies on SARMs.
1. Animal Model:
-
Male Sprague-Dawley rats (or a similar strain), orchidectomized (castrated) to create a model of androgen deficiency.
-
Allow for a post-surgery recovery period of at least one week.
2. Compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration.
-
Dosing: Administer the compound daily via oral gavage for a predetermined period (e.g., 14 days). Include a vehicle-only control group and a positive control group (e.g., testosterone (B1683101) propionate).
3. Endpoint Analysis:
-
Anabolic Activity: At the end of the treatment period, dissect the levator ani muscle and weigh it. An increase in muscle weight compared to the vehicle control indicates anabolic activity.
-
Androgenic Activity: Dissect the prostate gland and seminal vesicles and weigh them. A minimal increase in the weight of these organs compared to the positive control indicates selectivity.
-
Data Analysis: Compare the organ weights across different treatment groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing SARM Activity
Caption: In vivo experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [a.osmarks.net]
Technical Support Center: JNJ-28330835 Stability in Long-Term Storage
For researchers, scientists, and drug development professionals utilizing JNJ-28330835, ensuring the stability and integrity of the compound during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the long-term storage stability of this compound, including frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.[1] For optimal stability, adhere to the following guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Q2: Can I store this compound at 4°C for a short period?
A2: For short-term storage, spanning days to weeks, this compound can be stored at 0-4°C.[2] However, for long-term storage (months to years), it is crucial to maintain a temperature of -20°C to ensure its stability.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] When preparing stock solutions, ensure the use of high-purity, anhydrous solvents to minimize degradation.
Q4: How many freeze-thaw cycles can a solution of this compound undergo?
A4: While specific data on the impact of repeated freeze-thaw cycles on this compound is limited, it is a general best practice to minimize these cycles for any small molecule compound. Aliquoting stock solutions into single-use vials is highly recommended to preserve the integrity of the compound. Some selective androgen receptor modulators (SARMs) have shown a degree of instability after repeated freeze-thaw cycles.[3][4][5]
Q5: Are there any known degradation products of this compound?
A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. To identify potential degradation products, it is necessary to perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) followed by analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from powder. 2. Perform a stability check of the old stock solution using HPLC. 3. Ensure proper storage conditions (-80°C for solutions) and minimize freeze-thaw cycles by aliquoting. |
| Precipitate observed in the stock solution after thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, sonication may be carefully applied. 3. For future preparations, consider using a slightly lower concentration if solubility is a persistent issue. |
| Loss of compound activity in bioassays. | Chemical degradation of this compound. | 1. Confirm the identity and purity of the compound using an appropriate analytical method (e.g., HPLC-MS). 2. Review storage history and handling procedures. 3. If degradation is suspected, perform a forced degradation study to understand potential liabilities. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize light exposure and freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Stability-Indicating HPLC Method for SARMs
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity and stability of this compound. Note: This is a general protocol and may require optimization for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined by UV scan of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound in the mobile phase or a compatible solvent.
-
Inject the standard solution into the HPLC system.
-
Analyze the chromatogram for the retention time and peak purity of the main compound.
-
To assess stability, analyze aged samples and compare the chromatograms to that of a freshly prepared standard. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
This compound is a selective androgen receptor modulator (SARM), meaning it selectively binds to and activates androgen receptors (AR) in specific tissues.[6][7] This tissue selectivity is achieved through the unique conformational changes induced in the AR upon binding, which in turn dictates the recruitment of specific co-regulators (co-activators or co-repressors) that modulate gene expression.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. This compound [a.osmarks.net]
- 7. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating SARM In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common pitfalls encountered during in vitro experiments with Selective Androgen Receptor Modulators (SARMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your SARM in vitro experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Experimental Design & General Issues
Question: My experimental results with a specific SARM are inconsistent across different experimental runs. What could be the cause?
Answer: Inconsistent results are a common challenge and can stem from several factors:
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Cell Line Integrity:
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High Passage Number: Cells at high passage numbers can exhibit genetic drift and altered phenotypes, leading to variable responses. It is recommended to use low-passage cells and regularly restart cultures from authenticated frozen stocks.[1]
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Cell Line Misidentification or Contamination: Ensure your cell lines are authenticated using methods like Short Tandem Repeat (STR) profiling to confirm their identity and are routinely tested for mycoplasma contamination.[2][3]
-
-
Ligand Stability and Solubility:
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Degradation in Media: Some SARMs may be unstable in cell culture media over time. Prepare fresh dilutions of your SARM from a concentrated stock for each experiment.
-
Precipitation: Poor solubility can lead to inaccurate concentrations. Ensure your SARM is fully dissolved in a suitable solvent (like DMSO) before diluting it in your culture medium. Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
-
Experimental Variability:
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. Ensure your pipettes are properly calibrated.[5]
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Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to varied results. Ensure a homogenous cell suspension before and during plating.
-
Question: How do I choose the right cell line for my SARM experiment?
Answer: The choice of cell line is critical and depends on your research question:
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Androgen Receptor (AR) Expression: The cell line must express the androgen receptor. Common choices for prostate cancer research include LNCaP (androgen-sensitive) and PC3 or DU145 (often engineered to express AR). For muscle-related research, C2C12 myoblasts are frequently used.
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Experimental Context: Consider the tissue of origin and the specific signaling pathways active in the cell line. For example, LNCaP cells are known to have a mutated AR, which may influence SARM activity.[2]
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Authentication: Always source cell lines from reputable cell banks and perform authentication upon receipt and at regular intervals.[1][3]
Reporter Gene Assays
Question: I am performing a luciferase reporter assay to measure SARM activity, but the signal is very weak or absent.
Answer: A weak or non-existent signal in a reporter assay can be due to several issues:
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Low Transfection Efficiency: The cells may not be efficiently taking up the reporter plasmid. Optimize your transfection protocol by adjusting the DNA-to-transfection reagent ratio.[5]
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Inactive Promoter: The promoter driving the reporter gene may be weak or inactive in your chosen cell line. Consider using a stronger, constitutively active promoter for your control plasmid and ensure the experimental reporter construct is appropriate for your target pathway.[5]
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Reagent Issues: Ensure that your luciferase substrate and other assay reagents have not expired and have been stored correctly.[5]
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Cell Health: Poor cell viability at the time of the assay will lead to a weak signal. Ensure cells are healthy and not overly confluent.
Question: My reporter gene assay shows a high background signal.
Answer: High background can mask the specific signal from your SARM. Here are some potential causes and solutions:
-
Constitutive Activity: The reporter construct may have some level of basal activity in the absence of a ligand. This can sometimes be addressed by using a different reporter vector or cell line.
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Reagent Contamination: Contamination in your reagents or cell culture can lead to non-specific luminescence. Use fresh, sterile reagents.[5]
-
Plate Type: For luminescence assays, use opaque, white-walled plates to minimize crosstalk between wells and reduce background.[5]
Receptor Binding Assays
Question: In my competitive binding assay, I'm observing high non-specific binding.
Answer: High non-specific binding can obscure the true binding affinity of your SARM. Consider the following:
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Insufficient Blocking: Ensure that you have adequately blocked non-specific binding sites on your filters or plates.
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Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase non-specific binding. Use a concentration at or below the Kd for the receptor.
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Washing Steps: Inadequate washing after incubation can leave unbound radioligand, contributing to high background. Optimize the number and duration of your wash steps.[6]
Gene Expression Analysis (qPCR)
Question: The expression of my target genes is not changing as expected after SARM treatment.
Answer: A lack of response in target gene expression can be due to several factors:
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Sub-optimal Time Point: The timing of your analysis is crucial. Perform a time-course experiment to determine the optimal duration of SARM treatment for inducing the expression of your target genes.
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RNA Quality: Poor quality RNA can lead to unreliable qPCR results. Ensure your RNA has a high integrity (RIN > 8) before proceeding with cDNA synthesis.
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Primer Efficiency: Inefficient or non-specific primers will give inaccurate results. Validate your qPCR primers to ensure they have an efficiency between 90-110% and produce a single melt curve peak.
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Cell Line-Specific Responses: The regulation of specific AR target genes can vary between different cell lines.[7]
Quantitative Data Summary
The following tables summarize in vitro potency and binding affinity data for several common SARMs. Note that these values can vary depending on the specific cell line and assay conditions used.
Table 1: In Vitro Potency (EC50) of Common SARMs
| SARM | Cell Line | Assay Type | EC50 (nM) | Reference |
| Ostarine (MK-2866) | C2C12 | Osteoblast Differentiation | 0.1 | [1] |
| Ligandrol (LGD-4033) | - | Transcriptional Activity | 4.4 | [8] |
| RAD-140 (Testolone) | C2C12 | Osteoblast Differentiation | 0.1 | [1] |
| S-23 | CV-1 | Transcriptional Activation | ~10 (at 10nM) | [9] |
Table 2: In Vitro Androgen Receptor Binding Affinity (Ki) of Common SARMs
| SARM | Binding Affinity (Ki) (nM) | Reference |
| Ostarine (MK-2866) | 3.8 | [10] |
| Ligandrol (LGD-4033) | 0.9 | [8] |
| RAD-140 (Testolone) | 7 | [1] |
| Andarine (S-4) | ~7.5 | [11] |
| S-23 | 1.7 | [9][12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize SARMs.
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound (SARM) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.[13]
Materials:
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Rat prostate cytosol (as a source of AR)
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[3H]-Mibolerone (radiolabeled ligand)
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Test SARM
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Dihydrotestosterone (DHT) as a positive control
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TEDG buffer (Tris, EDTA, DTT, Glycerol)
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Hydroxyapatite (HAP) slurry
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Scintillation cocktail
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Scintillation counter
Procedure:
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Preparation of Reagents: Prepare all buffers and solutions as required. The test SARM and DHT should be prepared in a suitable solvent (e.g., DMSO) and serially diluted.
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Assay Setup: In appropriate tubes, add a small volume of the serially diluted test SARM or DHT.
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Addition of Cytosol and Radioligand: Add a fixed amount of rat prostate cytosol and [3H]-Mibolerone to each tube.
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Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
-
Scintillation Counting: Resuspend the final HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This protocol outlines the steps for assessing the functional activity of a SARM in stimulating AR-mediated gene transcription.[9][14]
Materials:
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Mammalian cell line expressing AR (e.g., LNCaP, or AR-transfected HEK293T)
-
Expression plasmid containing an androgen response element (ARE) driving a luciferase reporter gene (e.g., pGL3-ARE-luc)
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Test SARM
-
DHT as a positive control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
SARM Treatment: Replace the medium with fresh medium containing various concentrations of the test SARM or DHT. Include a vehicle control (e.g., DMSO).
-
Further Incubation: Incubate the cells for another 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the SARM concentration and fit to a sigmoidal dose-response curve to determine the EC50.
qPCR for AR Target Gene Expression
This protocol describes how to measure changes in the mRNA levels of AR target genes in response to SARM treatment.[15][16]
Materials:
-
AR-responsive cell line
-
Test SARM
-
DHT as a positive control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., PSA (KLK3), FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test SARM, DHT, or vehicle control for a predetermined amount of time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare qPCR reactions for each target gene and the housekeeping gene. Each reaction should include cDNA template, forward and reverse primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in SARM action.
Caption: Classical genomic signaling pathway of SARMs.
Caption: Simplified non-genomic signaling pathways activated by SARMs.
Experimental Workflow
Caption: General workflow for in vitro SARM characterization.
Troubleshooting Logic
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. behemothlabz.com [behemothlabz.com]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. vikingtherapeutics.com [vikingtherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurodiagnostico.com [eurodiagnostico.com]
- 11. benchchem.com [benchchem.com]
- 12. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 13. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligandrol - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. origene.com [origene.com]
Technical Support Center: Investigating SARM-Induced Liver Enzyme Elevation in Preclinical Models
Disclaimer: This technical support center provides guidance on addressing potential liver enzyme elevations observed during preclinical research with Selective Androgen Receptor Modulators (SARMs). The information provided is based on the known class effects of SARMs and general principles of drug-induced liver injury (DILI) assessment. There is currently a lack of specific public data on JNJ-28330835-induced liver enzyme elevation in animal models. Therefore, the following recommendations should be considered as general guidance for researchers working with this and other SARM compounds.
Frequently Asked Questions (FAQs)
Q1: We observed elevated ALT and/or AST levels in our animal cohort treated with a SARM. What are the potential causes?
A1: Elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common biomarkers of hepatocellular injury. In the context of SARM administration, several factors could contribute to their elevation:
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Direct Hepatocellular Toxicity: The SARM or its metabolites may directly damage hepatocytes. The mechanisms are not fully elucidated but may involve oxidative stress or disruption of cellular processes.[1][2]
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Idiosyncratic Drug-Induced Liver Injury (DILI): While less common in homogenous animal strains, some animals may have a genetic predisposition to liver injury from the compound.[[“]]
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Cholestatic Injury: Some SARMs have been associated with cholestasis, which is a disruption in bile flow. This can lead to a buildup of bile acids in the liver, causing secondary hepatocellular injury.[4]
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Off-Target Effects: The compound may interact with other receptors or cellular pathways in the liver, leading to unintended toxic effects.
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Experimental Variables: Confounding factors such as vehicle effects, stress from handling or procedures, underlying health conditions in the animals, or contamination of the test article should be ruled out.
Q2: What initial steps should we take to troubleshoot elevated liver enzymes?
A2: Upon observing elevated liver enzymes, a systematic approach is crucial. The following workflow is recommended:
References
How to control for hormonal fluctuations in JNJ-28330835 studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving JNJ-28330835. The information is designed to address specific issues related to controlling for hormonal fluctuations during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonsteroidal selective androgen receptor modulator (SARM). It exhibits mixed agonist and antagonist activity on the androgen receptor (AR) in a tissue-specific manner.[1] This selectivity allows it to promote anabolic effects in tissues like muscle and bone while having minimal hypertrophic effects on the prostate.[1]
Q2: How does this compound affect endogenous hormone levels?
A2: In preclinical studies with intact male rats, this compound has been shown to reduce prostate weight, suggesting an antagonistic effect in this tissue.[1] Like other SARMs, it may also influence the hypothalamic-pituitary-gonadal (HPG) axis. Studies on other SARMs have demonstrated suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone (B1683101) production in a dose-dependent manner. While specific data on this compound's effects on LH and FSH are not detailed in the primary study, this is a potential effect to consider.
Q3: What are the most critical hormonal fluctuations to control for in this compound studies?
A3: For studies involving female subjects with intact reproductive systems, the estrous cycle is the most critical hormonal fluctuation to control. The cyclical changes in estrogen and progesterone (B1679170) can significantly impact various physiological and behavioral endpoints. In male subjects, diurnal variations in testosterone levels can also be a factor, although generally less pronounced than the female cycle.
Q4: What is the most direct method to eliminate the influence of endogenous sex hormones in preclinical studies?
A4: The most direct and definitive method is the use of gonadectomized animals, such as orchidectomized (castrated) males and ovariectomized (spayed) females.[1] This approach removes the primary source of endogenous sex hormones, providing a stable baseline for evaluating the direct effects of this compound.
Q5: Are there alternatives to gonadectomy for controlling hormonal fluctuations in female animals?
A5: Yes, while gonadectomy is the most robust method, an alternative is to monitor the estrous cycle and conduct experiments during a specific phase. This can be achieved through daily vaginal cytology. This method allows for the study of this compound's effects in the presence of a natural, albeit controlled, hormonal environment.
Troubleshooting Guides
Issue 1: High variability in results from female animal studies.
-
Potential Cause: Uncontrolled fluctuations in the estrous cycle. The different phases of the estrous cycle (proestrus, estrus, metestrus, and diestrus) are characterized by dramatic changes in hormone levels, which can affect the animal's physiology and behavior, thus influencing the experimental outcomes.
-
Troubleshooting Steps:
-
Implement Estrous Cycle Monitoring: Begin daily monitoring of the estrous cycle for all female animals in the study using vaginal smears. This will allow you to stage the cycle of each animal.
-
Standardize the Experimental Phase: Conduct all experimental procedures and measurements during the same phase of the estrous cycle for all animals (e.g., only during the diestrus phase when estrogen and progesterone levels are low and stable).
-
Consider Ovariectomy: If precise control over the hormonal background is paramount and the study design allows, using ovariectomized females will eliminate the variability of the estrous cycle.[1]
-
Issue 2: Unexpected changes in hormone levels in control groups.
-
Potential Cause: Environmental stressors or diet. Stress can significantly impact the HPG axis and adrenal hormone production. Some components in animal chow may have estrogenic properties.
-
Troubleshooting Steps:
-
Acclimatize Animals: Ensure a sufficient acclimatization period for the animals to their housing and handling procedures before the start of the experiment to minimize stress-induced hormonal changes.
-
Standardize Husbandry: Maintain consistent light-dark cycles, temperature, and noise levels in the animal facility.
-
Control for Diet: Use a standardized diet with known and consistent composition. If studying endocrine endpoints, consider using a phytoestrogen-free diet to avoid confounding effects.
-
Issue 3: Inconsistent effects of this compound on muscle mass and prostate weight.
-
Potential Cause: Incorrect dosing, route of administration, or issues with the formulation of this compound. The pharmacokinetics of the compound can be influenced by these factors.
-
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all dose calculations based on the animal's body weight.
-
Ensure Consistent Administration: Use a consistent and appropriate route of administration (e.g., oral gavage) as described in established protocols.[1]
-
Check Compound Stability: Ensure that the this compound formulation is stable and properly prepared before each administration.
-
Data Presentation
Table 1: Effect of this compound on Prostate Weight in Intact Male Rats
| Treatment Group | Dose (mg/kg) | Mean Prostate Weight Reduction (%) |
| This compound | 10 | 30% |
Data from a study in intact male rats.[1]
Table 2: Effect of this compound on Lean Body Mass in Orchidectomized Rats
| Treatment Group | Outcome |
| This compound | Prevented 50% of lean body mass loss associated with orchidectomy. |
| This compound | Restored about 30% of lost lean mass in aged orchidectomized rats. |
Data from studies in orchidectomized male rats using magnetic resonance imaging (MRI) to monitor body composition.[1]
Table 3: Effect of this compound on Bone Turnover Markers
| Treatment Group | Effect on Bone Turnover |
| This compound | Agonist effects on markers of both osteoclast and osteoblast activity, suggesting a reduction in bone turnover. |
Based on preclinical findings.[1]
Experimental Protocols
Protocol 1: Controlling for Hormonal Fluctuations using Gonadectomy in Preclinical Rat Studies
-
Objective: To eliminate the influence of endogenous sex hormones to assess the direct effects of this compound.
-
Methodology:
-
Animal Model: Use adult male and female Sprague-Dawley rats.
-
Surgical Procedure:
-
Males: Perform bilateral orchidectomy (castration) to remove the testes.
-
Females: Perform bilateral ovariectomy to remove the ovaries.
-
-
Recovery Period: Allow a post-surgical recovery period of at least two weeks to ensure the depletion of circulating endogenous sex hormones.
-
Treatment Administration: Administer this compound or vehicle control orally at the desired doses. The published study used a dose of 10 mg/kg.[1]
-
Endpoint Analysis: Conduct behavioral, physiological, or tissue-specific analyses as required by the study design.
-
Protocol 2: Monitoring the Estrous Cycle in Female Rats
-
Objective: To control for hormonal fluctuations in studies with intact female rats by standardizing the experimental phase.
-
Methodology:
-
Animal Model: Use adult, regularly cycling female Sprague-Dawley rats.
-
Vaginal Smear Collection:
-
Gently flush the vagina with a small amount of saline using a sterile pipette.
-
Collect the vaginal lavage fluid.
-
Place a drop of the fluid onto a clean glass slide.
-
-
Microscopic Examination:
-
Observe the unstained cells under a light microscope.
-
Identify the predominant cell types to determine the stage of the estrous cycle:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified cells and leukocytes.
-
Diestrus: Predominantly leukocytes.
-
-
-
Experimental Timing: Once the animals are consistently cycling, perform all experimental manipulations and measurements during a single, predetermined phase of the cycle (e.g., diestrus).
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound studies.
References
Technical Support Center: Enhancing the Oral Bioavailability of JNJ-28330835
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of JNJ-28330835.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an investigational, nonsteroidal selective androgen receptor modulator (SARM).[1][2][3][4] Like many small molecule drugs, its effectiveness when administered orally can be limited by poor bioavailability. This means that only a small fraction of the ingested dose may reach the systemic circulation to exert its therapeutic effect. Key factors influencing this are its aqueous solubility, intestinal permeability, and susceptibility to first-pass metabolism. While specific data on this compound's oral bioavailability is not publicly available, researchers may encounter challenges in achieving consistent and adequate plasma concentrations in preclinical studies.
Q2: My in vivo oral dosing studies with this compound show high variability. What are the potential causes?
High variability in plasma concentrations following oral administration of this compound can stem from several factors:
-
Poor Aqueous Solubility: If this compound has low solubility in gastrointestinal fluids, its dissolution rate will be a major variable, leading to inconsistent absorption.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, thereby reducing absorption.[5][6][7][8]
-
First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver before it reaches systemic circulation.[9][10][11][12] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in metabolism.[11]
-
Formulation Issues: The formulation used to deliver this compound can significantly impact its absorption. A simple suspension may not be optimal for a poorly soluble compound.
Q3: What are the initial steps to improve the oral bioavailability of this compound in a research setting?
To begin improving the oral bioavailability of this compound, a systematic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility and permeability of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.
-
Formulation Development: Explore various formulation strategies to enhance solubility and dissolution.[13][14][15][16]
-
In Vitro Screening: Utilize in vitro models, such as Caco-2 cell permeability assays, to assess the potential for P-gp efflux and the effectiveness of inhibitors.
-
Metabolic Stability Assessment: Evaluate the metabolic stability of this compound in liver microsomes to understand its susceptibility to first-pass metabolism.[10]
Troubleshooting Guide
Issue 1: Low and Inconsistent Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Micronize or nanosize the this compound powder. 2. Formulate as a Solid Dispersion: Disperse this compound in a polymer matrix. 3. Utilize Lipid-Based Formulations: Formulate as a Self-Emulsifying Drug Delivery System (SEDDS).[15][16] | Increased surface area for dissolution, leading to higher and more consistent plasma concentrations. |
| P-glycoprotein (P-gp) Efflux | 1. Co-administer with a P-gp Inhibitor: Use a known P-gp inhibitor like verapamil (B1683045) or a pharmaceutically acceptable excipient with inhibitory properties (e.g., certain polymers, surfactants).[6][7][8] 2. Incorporate P-gp Inhibiting Excipients into the Formulation: For example, Tween 80 or Cremophor EL.[17] | Increased intestinal absorption and higher plasma exposure of this compound. |
| High First-Pass Metabolism | 1. Co-administer with a CYP450 Inhibitor: Use a broad-spectrum CYP inhibitor (e.g., ketoconazole) in preclinical studies to assess the impact of metabolism. 2. Identify Specific CYP Isozymes: Use in vitro assays with recombinant CYP enzymes to identify the key metabolizing enzymes. | Increased systemic exposure and a longer half-life of this compound. |
Hypothetical Data on Formulation Strategies
The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of a compound with properties similar to what might be expected for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 60 | 5 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 750 ± 200 | 18 |
| Solid Dispersion | 10 | 400 ± 90 | 1.0 | 2500 ± 500 | 60 |
| SEDDS | 10 | 600 ± 120 | 0.8 | 3800 ± 750 | 90 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate its potential as a P-gp substrate.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow
-
Verapamil (P-gp inhibitor)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
-
Prepare a dosing solution of this compound in HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
P-gp Inhibition: Repeat the A-B and B-A permeability experiments in the presence of verapamil in the apical chamber.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a substrate for P-gp. A significant reduction in the efflux ratio in the presence of verapamil confirms this.
Visualizations
Caption: Factors Affecting Oral Bioavailability of this compound.
Caption: Troubleshooting Workflow for Improving Oral Bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 12. mdpi.com [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting androgen receptor reporter gene assay with JNJ-28330835
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the androgen receptor (AR) reporter gene assay, with a specific focus on characterizing compounds such as JNJ-28330835.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity in an androgen receptor (AR) reporter gene assay?
This compound is a selective androgen receptor modulator (SARM).[1][2] In androgen-responsive cell-based assays, it has been reported to exhibit mixed agonist and antagonist activity.[3][4] Therefore, depending on the experimental conditions (e.g., presence or absence of a known AR agonist), this compound may either activate the AR reporter itself or inhibit the activity induced by a reference agonist like dihydrotestosterone (B1667394) (DHT).
Q2: What are the key components of an AR reporter gene assay?
A typical AR reporter gene assay consists of:
-
Host Cells: A suitable cell line that either endogenously expresses the androgen receptor (e.g., LNCaP, 22Rv1) or has been engineered to express it.[5][6][7]
-
AR Expression Vector: Required for cell lines that do not endogenously express the AR.
-
Reporter Construct: A plasmid containing a luciferase gene under the control of androgen response elements (AREs). When the AR is activated, it binds to the AREs and drives the expression of luciferase.[6]
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. This is used to normalize for variations in transfection efficiency and cell viability.[8][9]
-
Luciferase Substrates: Chemical reagents that are converted by the luciferase enzymes into a detectable luminescent signal.
Q3: What is a dual-luciferase reporter assay and why is it recommended?
A dual-luciferase assay uses two different luciferases (e.g., Firefly and Renilla) as the primary and internal control reporters. This allows for the normalization of the experimental reporter's activity to the control reporter's activity, which minimizes variability caused by factors such as differences in cell number, transfection efficiency, and cell viability between wells.[2][8] This normalization provides more accurate and reliable results.
Troubleshooting Guide
Issue 1: Low or No Luminescent Signal
Question: I am not seeing a significant signal over my background in my AR reporter gene assay after treatment with this compound or a known agonist. What could be the problem?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Transfection | Optimize the DNA to transfection reagent ratio. Ensure high-quality, endotoxin-free plasmid DNA is used.[3] Confirm transfection efficiency using a positive control plasmid (e.g., a constitutively active luciferase reporter). |
| Low AR Expression | If using a cell line with transiently expressed AR, ensure the AR expression vector is co-transfected efficiently. For stable cell lines, verify AR expression levels via Western blot or qPCR. |
| Inactive Reagents | Ensure luciferase substrates and other assay reagents are stored correctly and are within their expiration dates. Prepare fresh reagents as needed.[3] |
| Weak Promoter in Reporter | If the promoter driving the luciferase gene is weak, the resulting signal may be low.[3] Consider using a reporter construct with a stronger promoter or multiple copies of the ARE. |
| Cell Health Issues | Ensure cells are healthy and not overly confluent at the time of transfection and treatment.[2] Cell stress can negatively impact reporter gene expression. |
| Insufficient Incubation Time | The incubation time after compound treatment may not be sufficient for reporter gene expression and protein accumulation. Optimize the incubation period (typically 18-24 hours). |
Issue 2: High Background Signal
Question: My negative control wells (vehicle-treated) have a very high luminescent signal, making it difficult to assess the effect of my test compounds. What can I do?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contamination | Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination.[1] Ensure aseptic technique during cell culture and assay setup. |
| Choice of Assay Plates | White-walled, clear-bottom plates are recommended for luminescence assays to maximize signal and minimize well-to-well crosstalk.[2][3] Black plates can also be used to reduce background but may result in a lower overall signal.[1] |
| Constitutive Activity of Reporter | The reporter construct may have some level of basal activity in the absence of an agonist. This can be more pronounced in certain cell lines.[5][6] Ensure you have a robust "no reporter" control to determine the true background. |
| Serum Androgens | If using serum in your cell culture medium, it may contain androgens that activate the AR. Use charcoal-stripped serum to remove steroid hormones. |
| Compound Interference | Some compounds can directly interact with and stabilize the luciferase enzyme, leading to an artificially high signal.[10] See the "Compound Interference" section below for how to test for this. |
Issue 3: High Variability Between Replicates
Question: I am observing significant differences in the luminescent readings between my technical or biological replicates. How can I improve the consistency of my assay?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting Inaccuracies | Use calibrated pipettes and consider using a multi-channel pipette for reagent addition to ensure consistency across wells.[3] Prepare master mixes for transfection and assay reagents to minimize pipetting errors between replicates.[2] |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension when plating cells to have a consistent number of cells in each well. Uneven cell distribution can lead to variability. |
| Edge Effects in Plates | The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Lack of Normalization | If not already doing so, implement a dual-luciferase system to normalize for transfection efficiency and cell viability, which are common sources of variability.[3][8] |
| Luminometer with Injectors | For flash-based luciferase assays where the signal decays rapidly, using a luminometer with automatic injectors is crucial for consistent timing of reagent addition and signal measurement.[11] For glow-based assays, ensure a consistent incubation time after reagent addition before reading. |
Issue 4: Suspected Compound Interference
Question: I am observing unexpected results with this compound that do not align with its expected activity. Could the compound be interfering with the assay itself?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Direct Luciferase Inhibition | The test compound may directly inhibit the luciferase enzyme, leading to a false-positive antagonist effect. To test for this, perform a biochemical assay with purified luciferase enzyme and your compound in the absence of cells.[10] |
| Luciferase Stabilization | Some compounds can increase the half-life of the luciferase enzyme, leading to its accumulation and a false-positive agonist effect.[10] |
| Signal Quenching | Colored compounds can absorb the light emitted by the luciferase reaction, leading to an artificially low signal. Visually inspect your compound dilutions for color. |
| Control Experiments | To test for off-target effects on the reporter machinery, use a control cell line expressing luciferase under a strong, constitutive promoter (e.g., CMV or SV40). If this compound affects the signal in this cell line, it suggests an off-target effect.[10] |
Data Presentation
| Compound | Assay Type | Cell Line | Target | EC50 (nM) | IC50 (nM) | Reference |
| SARM-2f | Agonist | COS7 (human AR) | Androgen Receptor | 3.6 | - | [12] |
| Ostarine | Agonist | COS7 (human AR) | Androgen Receptor | - | - | [12] |
| Enzalutamide | Antagonist | LNCaP | Androgen Receptor | - | 26 | [13] |
| Apalutamide | Antagonist | LNCaP | Androgen Receptor | - | 200 | [13] |
| Darolutamide | Antagonist | LNCaP | Androgen Receptor | - | 26 | [13] |
Experimental Protocols
Representative Protocol: Dual-Luciferase Androgen Receptor Reporter Gene Assay
This protocol is a representative method for assessing the agonist and antagonist activity of a compound like this compound on the androgen receptor.
1. Cell Culture and Plating:
-
Culture a suitable cell line (e.g., PC-3, which is AR-negative, or LNCaP, which is AR-positive) in the appropriate growth medium.
-
For AR-negative cells, co-transfection with an AR expression vector is required.
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
2. Transfection (for AR-negative cells like PC-3):
-
Prepare a transfection mix containing:
-
AR expression vector
-
Firefly luciferase reporter vector with AREs
-
Renilla luciferase internal control vector (at a 1:10 to 1:20 ratio relative to the firefly vector)
-
Transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
-
Incubate the transfection mix at room temperature according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh medium containing charcoal-stripped serum.
3. Compound Treatment:
-
For Agonist Testing:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., DHT) in assay medium (with charcoal-stripped serum).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Add the compound dilutions to the cells and incubate for 18-24 hours.
-
-
For Antagonist Testing:
-
Prepare serial dilutions of this compound and a reference antagonist (e.g., Bicalutamide) in assay medium.
-
Add the compound dilutions to the cells and co-treat with a concentration of DHT that gives approximately 80% of its maximal response (EC80).
-
Include controls for vehicle only, DHT only, and reference antagonist + DHT.
-
Incubate for 18-24 hours.
-
4. Luciferase Assay:
-
Remove the medium from the cells and wash gently with PBS.
-
Lyse the cells using a passive lysis buffer and incubate according to the manufacturer's protocol (e.g., 15 minutes at room temperature with gentle shaking).
-
Add the Firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent (which quenches the Firefly signal and contains the substrate for Renilla luciferase) to each well and measure the Renilla luminescence.
5. Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.
-
For agonist testing, plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
For antagonist testing, plot the percentage inhibition of the DHT-induced signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor (AR) signaling pathway leading to reporter gene expression.
Experimental Workflow for AR Reporter Gene Assay
Caption: A typical experimental workflow for a dual-luciferase AR reporter gene assay.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in AR reporter assays.
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. goldbio.com [goldbio.com]
- 4. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
JNJ-28330835 Degradation Product Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of JNJ-28330835 and their detection.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under stress conditions?
A1: Based on the structure of this compound, which contains an amide linkage, a dihydropyrazole ring, and trifluoromethyl groups, the primary anticipated degradation pathways include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into two primary fragments.[1][2][3] Additionally, under forcing conditions, the trifluoromethyl groups could potentially hydrolyze to carboxylic acids.[4][5][6][7][8]
-
Oxidation: The dihydropyrazole (pyrazoline) ring is prone to oxidation, leading to the formation of a more stable aromatic pyrazole (B372694) ring.[9][10][11][12][13]
-
Photolysis: Exposure to UV light may induce degradation, potentially involving the aromatic nitrile moiety or other parts of the molecule.
Q2: What are the expected major degradation products of this compound?
A2: While specific degradation products can only be confirmed through experimental studies, the following are hypothesized based on common chemical degradation pathways:
-
DP-1 (Amide Hydrolysis Product 1): (S)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
-
DP-2 (Amide Hydrolysis Product 2): 4-amino-2-(trifluoromethyl)benzonitrile.
-
DP-3 (Oxidation Product): (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
-
DP-4 (Trifluoromethyl Hydrolysis Product): (S)-5-carboxy-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxamide.
Q3: What analytical techniques are recommended for detecting and quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, coupled with a UV detector or a mass spectrometer (LC-MS), is the recommended approach. LC-MS is particularly useful for the identification and characterization of unknown degradation products.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio. |
| Incorrect pH of the mobile phase | Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention of ionizable compounds. |
| Unsuitable column chemistry | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Gradient elution not optimized | Adjust the gradient slope and time to improve the separation of closely eluting peaks. |
Issue 2: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuation in column temperature | Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changing over time | Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Pump malfunction | Check the HPLC pump for leaks and ensure proper solvent delivery. |
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Insufficient data for characterization | Utilize a mass spectrometer (MS) detector to obtain mass-to-charge (m/z) ratios of the unknown peaks. |
| Co-elution of multiple compounds | Improve chromatographic separation (see Issue 1). |
| In-source fragmentation in MS | Optimize the MS source parameters (e.g., cone voltage) to minimize fragmentation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate the potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
Sample Analysis: Analyze all stressed samples by a stability-indicating LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Chromatographic Data for this compound and its Degradation Products
| Compound | Retention Time (min) | Relative Retention Time |
| DP-1 | 4.5 | 0.30 |
| DP-2 | 6.2 | 0.41 |
| DP-4 | 8.9 | 0.59 |
| DP-3 | 12.7 | 0.85 |
| This compound | 15.0 | 1.00 |
Table 2: Hypothetical Mass Spectrometric Data for this compound and its Degradation Products
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| This compound | C₁₄H₁₀F₆N₄O | 365.0835 |
| DP-1 | C₆H₇F₃N₂O₂ | 197.0481 |
| DP-2 | C₈H₅F₃N₂ | 187.0427 |
| DP-3 | C₁₄H₈F₆N₄O | 363.0678 |
| DP-4 | C₁₄H₉F₃N₄O₃ | 355.0649 |
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: Hypothetical signaling pathway for a Selective Androgen Receptor Modulator (SARM).
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 11. Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 12. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Validating the Purity of a JNJ-28330835 Sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of JNJ-28330835, a selective androgen receptor modulator (SARM). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a non-steroidal selective androgen receptor modulator.[1] It is characterized by its pyrazole-carboxamide core structure. Key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₀F₆N₄O |
| Molar Mass | 364.25 g/mol |
| Appearance | Refer to supplier's certificate of analysis |
| Solubility | Refer to supplier's material safety data sheet (MSDS) |
Q2: What are the potential sources of impurities in a this compound sample?
Impurities in a this compound sample can originate from several sources:
-
Synthesis Byproducts: Incomplete reactions or side reactions during the synthesis of the pyrazole-carboxamide scaffold can lead to related impurities. The synthesis of trifluoromethylated pyrazoles can sometimes result in regioisomers or incompletely cyclized intermediates.[2][3]
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process may be present.
-
Degradation Products: this compound may degrade over time, especially if not stored under appropriate conditions. Forced degradation studies on similar SARMs have shown that hydrolysis of the amide bond can be a potential degradation pathway.[4]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound and any non-volatile impurities.
-
Mass Spectrometry (MS): Used for confirming the molecular weight of this compound and identifying potential impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity determination (qNMR). Given the presence of fluorine in this compound, ¹⁹F NMR can be a powerful tool.
Troubleshooting Guides
HPLC Analysis
Issue: My chromatogram shows multiple peaks in my this compound sample.
-
Possible Cause 1: Impurities. The additional peaks likely represent impurities from synthesis or degradation.
-
Troubleshooting Steps:
-
Optimize Separation: Adjust the mobile phase gradient, flow rate, or column chemistry to achieve better resolution between the main peak and impurity peaks.
-
Peak Identification: Use a mass spectrometer detector (LC-MS) to obtain the mass of each impurity peak. This can help in identifying potential synthesis-related byproducts or degradation products.
-
Quantify Impurities: Calculate the area percentage of each impurity peak relative to the total peak area to estimate the purity of your sample.
-
Issue: I am not getting a sharp, symmetrical peak for this compound.
-
Possible Cause 1: Poor Column Condition. The column may be degraded or contaminated.
-
Troubleshooting Steps:
-
Flush the Column: Flush the column with a strong solvent to remove any contaminants.
-
Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced.
-
-
Possible Cause 2: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal.
-
Troubleshooting Steps:
-
Adjust pH: Ensure the mobile phase pH is appropriate for the analyte.
-
Modify Solvent Composition: Experiment with different solvent ratios to improve peak shape.
-
Mass Spectrometry (MS) Analysis
Issue: The observed molecular weight does not match the expected mass of this compound.
-
Possible Cause 1: Ionization Issues. The molecule may be forming adducts with salts (e.g., sodium, potassium) from the mobile phase or sample matrix.
-
Troubleshooting Steps:
-
Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or other common adducts.
-
Optimize MS Parameters: Adjust the ionization source parameters to minimize adduct formation.
-
-
Possible Cause 2: Sample Degradation. The sample may have degraded.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare and analyze a fresh sample from a properly stored stock.
-
Investigate Fragmentation: Examine the fragmentation pattern to see if it corresponds to known degradation pathways of similar compounds. The fragmentation of pyrazole (B372694) derivatives often involves cleavage of the pyrazole ring.[5]
-
NMR Spectroscopy Analysis
Issue: The ¹H NMR spectrum shows unexpected signals.
-
Possible Cause 1: Impurities. The extra signals are likely from synthesis-related impurities or residual solvents.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to common NMR solvents.
-
Structural Elucidation of Impurities: Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities.
-
Quantitative NMR (qNMR): Use a certified internal standard to accurately quantify the purity of the this compound sample.
-
Issue: The ¹⁹F NMR spectrum is complex.
-
Possible Cause 1: Presence of Multiple Fluorinated Species. This could indicate the presence of fluorinated impurities.
-
Troubleshooting Steps:
-
High-Resolution Spectrum: Acquire a high-resolution ¹⁹F NMR spectrum to resolve overlapping signals.
-
Compare to Reference: If available, compare the spectrum to a reference spectrum of pure this compound. ¹⁹F NMR is a powerful tool for the analysis of fluorinated pharmaceuticals due to its high sensitivity and large chemical shift range, which often results in less signal overlap compared to ¹H NMR.[6][7][8]
-
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol describes the use of electrospray ionization mass spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
2. Instrumentation:
-
Mass spectrometer with an ESI source
3. Infusion Method:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
4. MS Parameters (typical values, may require optimization):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 300-400 °C |
| Mass Range | m/z 100-500 |
5. Data Analysis:
-
Acquire the mass spectrum.
-
Look for the protonated molecular ion [M+H]⁺ at m/z 365.25.
-
Also, check for the presence of common adducts such as [M+Na]⁺ at m/z 387.23.
Protocol 3: Structural Confirmation and Purity by NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹⁹F NMR spectra of this compound.
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (300 MHz or higher)
3. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
4. NMR Acquisition Parameters (typical values):
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Spectral width: appropriate for the expected chemical shift range
-
-
¹⁹F NMR:
-
Number of scans: 64-256
-
Relaxation delay: 1-5 seconds
-
Spectral width: appropriate for fluorinated compounds
-
5. Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
For the ¹H NMR spectrum, integrate the signals and compare the integration values to the expected number of protons for this compound.
-
For the ¹⁹F NMR spectrum, analyze the chemical shifts and coupling patterns of the trifluoromethyl groups.
-
For quantitative analysis (qNMR), add a known amount of a certified internal standard to the sample and compare the integral of a signal from this compound to the integral of a signal from the standard.
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of a this compound sample.
Androgen Receptor Signaling Pathway
References
- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absorption, distribution, metabolism and excretion of the novel SARM GTx-024 [(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Validation & Comparative
JNJ-28330835 vs. Testosterone: A Comparative Analysis of Effects on Muscle and Prostate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulator (SARM) JNJ-28330835 and the androgenic steroid testosterone (B1683101), with a focus on their respective effects on muscle and prostate tissues. The information presented is collated from preclinical studies to assist in research and development endeavors.
Executive Summary
This compound is a nonsteroidal SARM designed to elicit the anabolic benefits of androgens in muscle tissue while minimizing the androgenic effects on the prostate.[1][2] In contrast, testosterone, the primary male sex hormone, exerts potent anabolic effects on muscle but also stimulates prostate tissue, which can be a significant concern for long-term therapeutic use. Preclinical data suggest that this compound exhibits a favorable tissue-selectivity profile, promoting muscle growth with a concurrent reduction in prostate size in animal models.[1]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and testosterone on key anabolic and androgenic markers in rats. It is important to note that a direct head-to-head study under identical conditions was not available in the public domain. The data presented is a compilation from separate studies and should be interpreted with consideration of potential variations in experimental design. To provide a clearer comparative context, data for another well-characterized SARM, Enobosarm (Ostarine), is also included where a direct comparison with testosterone was available.
Table 1: Effects on Levator Ani Muscle (Anabolic Activity)
| Compound | Species/Model | Dose | Change in Levator Ani Muscle Weight | Citation |
| This compound | Orchidectomized Rats | 10 mg/kg | Maximal stimulation of growth | [1] |
| Testosterone Propionate | Castrated Male Rats | 0.15 mg/day (ED50) | 104% of intact controls (maximal) | [3] |
| Enobosarm (Ostarine) | Castrated Male Rats | 0.03 mg/day (ED50) | 136% of intact controls (maximal) | [3] |
Table 2: Effects on Prostate Weight (Androgenic Activity)
| Compound | Species/Model | Dose | Change in Prostate Weight | Citation |
| This compound | Intact Rats | 10 mg/kg | ~30% reduction | [1] |
| Testosterone Propionate | Castrated Male Rats | 0.13 mg/day (ED50) | 121% of intact controls (maximal) | [3] |
| Testosterone Propionate | Male Sprague-Dawley Rats | Daily injections for 2 weeks | Two-fold increase | [4] |
| Enobosarm (Ostarine) | Castrated Male Rats | - | 51% of intact controls (maximal) | [3] |
Experimental Protocols
The preclinical assessment of anabolic and androgenic activities of compounds like this compound and testosterone is commonly performed using the Hershberger Bioassay .[5][6][7][8]
Objective: To determine the anabolic and androgenic potential of a test substance in a castrated male rat model.
Methodology:
-
Animal Model: Peripubertal male rats are surgically castrated (orchidectomized) to minimize endogenous androgen levels.[5] A post-surgery recovery period of at least seven days is allowed for the androgen-dependent tissues to regress.[5]
-
Dosing: The test compound is administered daily for a period of 10 consecutive days.[5][8] Administration can be via oral gavage or subcutaneous injection.[9]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.[8]
-
Endpoints:
-
Controls: A vehicle control group (castrated, no treatment) and a positive control group (e.g., testosterone propionate) are included in the study for comparison.[9]
Figure 1: General workflow of the Hershberger Bioassay.
Signaling Pathways
The differential effects of this compound and testosterone stem from their distinct interactions with the androgen receptor (AR) and the subsequent downstream signaling cascades in different tissues.
Testosterone Signaling in Skeletal Muscle (Anabolic Effects):
Testosterone promotes muscle hypertrophy through both genomic and non-genomic actions of the AR. The canonical pathway involves the activation of the PI3K/Akt/mTOR signaling cascade, a key regulator of protein synthesis.
Figure 2: Testosterone-mediated anabolic signaling in muscle.
Testosterone Signaling in the Prostate (Androgenic Effects):
In the prostate, testosterone is converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT). DHT binds to the AR, leading to the transcription of genes that promote cell proliferation and growth.
Figure 3: Testosterone-mediated androgenic signaling in the prostate.
This compound Tissue-Selective Signaling:
This compound's tissue selectivity is attributed to its unique interaction with the AR. It is hypothesized that this compound induces a specific AR conformation that favors the recruitment of co-activators in muscle tissue, leading to an anabolic response. Conversely, in the prostate, this conformation may lead to the recruitment of co-repressors or have a partial agonist/antagonist effect, thereby not stimulating or even inhibiting prostate cell proliferation.
Figure 4: Hypothesized tissue-selective mechanism of this compound.
Conclusion
The available preclinical evidence indicates that this compound functions as a potent anabolic agent in muscle tissue while exhibiting a prostate-sparing profile. This contrasts with testosterone, which demonstrates robust anabolic and androgenic effects. The tissue selectivity of this compound presents a promising avenue for the development of therapies for muscle wasting conditions where the androgenic side effects of traditional steroids are a limiting factor. Further research, including direct comparative clinical trials, is necessary to fully elucidate the relative efficacy and safety of this compound in humans.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [a.osmarks.net]
- 3. Enobosarm - Wikipedia [en.wikipedia.org]
- 4. Testosterone-induced prostatic growth in the rat causes bladder overactivity unrelated to detrusor hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. epa.gov [epa.gov]
A Comparative Analysis of JNJ-28330835 and BMS-564929: Two Investigational Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two nonsteroidal selective androgen receptor modulators (SARMs), JNJ-28330835 and BMS-564929. Both compounds have been investigated for their potential therapeutic benefits in conditions such as muscle wasting and andropause, aiming to provide the anabolic effects of androgens with fewer of the associated androgenic side effects. This comparison summarizes available preclinical data to highlight their pharmacological profiles.
Introduction to this compound and BMS-564929
This compound and BMS-564929 are orally active, nonsteroidal SARMs designed to selectively target the androgen receptor (AR). The primary goal of these compounds is to elicit anabolic effects in tissues like muscle and bone while minimizing androgenic effects in tissues such as the prostate.[1][2][3] BMS-564929, developed by Bristol-Myers Squibb, has been studied for its potential to treat symptoms of age-related androgen decline.[3] this compound has been investigated for its ability to enhance muscle growth and sexual behavior with minimal impact on prostate size.[2][4]
Mechanism of Action: Selective Androgen Receptor Modulation
Both this compound and BMS-564929 function by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of different co-regulatory proteins (coactivators or corepressors) in different tissues. This differential gene regulation is thought to be the basis for their desired anabolic effects with reduced androgenic side effects.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and BMS-564929. It is important to note that direct comparative studies are limited, and data has been compiled from independent reports.
Table 1: In Vitro Pharmacology
| Parameter | This compound | BMS-564929 | Reference Compound |
| Androgen Receptor Binding Affinity (Ki) | Data not publicly available | 2.11 nM | - |
| Functional Potency (EC50) in C2C12 Myoblast Cells | Data not publicly available | 0.44 nM | Testosterone: 2.81 nM |
| Functional Potency (EC50) in Prostate Epithelial Cells | Data not publicly available | 8.66 nM | Testosterone: 2.17 nM |
Table 2: In Vivo Efficacy in Castrated Rats (Hershberger Assay)
| Parameter | This compound | BMS-564929 |
| Anabolic Activity (Levator Ani Muscle) | Stimulated growth, maximal at 10 mg/kg | ED50: 0.0009 mg/kg |
| Androgenic Activity (Prostate) | Reduced prostate weight in intact rats by ~30% at 10 mg/kg | ED50: 0.14 mg/kg |
| Tissue Selectivity (Prostate vs. Muscle) | Demonstrated muscle selectivity | ~160-fold selectivity for muscle |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols representative of the assays used to characterize SARMs.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for the androgen receptor.
Protocol Details:
-
Receptor Source: Cytosolic extracts or membrane preparations from cells or tissues expressing the androgen receptor (e.g., LNCaP cells, rat prostate).
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]-mibolerone or [3H]-R1881.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Cell-Based Functional Assay (for EC50 Determination)
This assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.
Protocol Details:
-
Cell Line: A mammalian cell line (e.g., mouse C2C12 myoblasts or rat prostate epithelial cells) is engineered to co-express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Treatment: The cells are treated with varying concentrations of the test compound.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
In Vivo Hershberger Assay (for Anabolic and Androgenic Activity)
This is a standardized in vivo assay in rats to assess the androgenic and anabolic activity of a substance.
Protocol Details:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a recovery period, the animals are treated with the test compound daily for a specified duration (typically 7-10 days).
-
Necropsy: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.
-
Endpoints: The primary endpoints are the weights of anabolic tissues (e.g., levator ani muscle) and androgenic tissues (e.g., ventral prostate, seminal vesicles).
-
Data Analysis: The dose-dependent effects on tissue weights are analyzed to determine the ED50 for anabolic and androgenic activities, allowing for the assessment of tissue selectivity.
Discussion and Conclusion
Based on the available preclinical data, both this compound and BMS-564929 demonstrate characteristics of selective androgen receptor modulators, with evidence of anabolic activity in muscle and a sparing effect on the prostate in rat models.
BMS-564929 has been more extensively characterized in the public domain, with specific quantitative data on its high binding affinity and potent in vitro activity. The in vivo data for BMS-564929 clearly demonstrates a significant separation of anabolic and androgenic effects, with a reported 160-fold selectivity for muscle over the prostate.
A direct, definitive comparison of the potency and selectivity of these two compounds is challenging without head-to-head studies or more complete quantitative data for this compound. However, the available information indicates that both were promising preclinical candidates in the SARM drug development landscape. Further research and disclosure of more detailed pharmacological data would be necessary for a complete comparative assessment.
References
- 1. This compound [a.osmarks.net]
- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Validating the Anabolic to Androgenic Ratio of JNJ-28330835: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anabolic to androgenic ratio of the selective androgen receptor modulator (SARM) JNJ-28330835 against other relevant compounds. The data presented is based on available preclinical studies.
Executive Summary
This compound is a nonsteroidal SARM designed to elicit tissue-selective anabolic effects, primarily on muscle, while minimizing androgenic effects on tissues such as the prostate.[1][2][3][4][5] Preclinical studies in rat models have demonstrated its potential to stimulate muscle growth with a favorable profile regarding prostate tissue.[1] This guide synthesizes the available data to offer a comparative perspective on its anabolic and androgenic properties.
Data Presentation
Table 1: Anabolic and Androgenic Effects of this compound and Comparator Compounds in Rats
| Compound | Model | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) | Anabolic:Androgenic Ratio |
| This compound | Orchidectomized Rats | Maximal growth stimulated at 10 mg/kg[1] | Data in orchidectomized model not available in reviewed literature. In intact rats, a 30% reduction in prostate weight was observed at 10 mg/kg[1] | Not directly calculable from available data |
| Testosterone (B1683101) Propionate (TP) | Castrated Rats | Standard reference androgen, dose-dependent increase[6] | Standard reference androgen, dose-dependent increase[6] | ~1:1 |
| SARM S-23 | Castrated Rats | ED₅₀: 0.079 mg/day | ED₅₀: 0.43 mg/day | ~5.4:1 |
| SARM LGD-4033 | Castrated Rats | ~140% of intact control at highest dose | ~45% of intact control at highest dose | Highly selective (ratio not explicitly stated) |
Note: The anabolic to androgenic ratio is a critical measure of a SARM's tissue selectivity. A higher ratio indicates greater anabolic activity relative to androgenic effects. The data for this compound on prostate weight is from intact rats, which differs from the standard Hershberger assay protocol conducted in orchidectomized (castrated) animals.[1] Therefore, a direct comparison of the anabolic-to-androgenic ratio is not possible from the currently available literature.
Experimental Protocols
The standard method for determining the anabolic and androgenic activity of a compound is the Hershberger Bioassay .[7][8][9]
Hershberger Assay Protocol (General)
-
Animal Model: Immature, castrated male rats are used.[7] Castration removes the endogenous source of androgens, allowing for a clear assessment of the test compound's effects.
-
Acclimation: Following castration, animals are allowed a recovery and acclimation period.
-
Dosing: The test compound is administered daily for a set period, typically 7 to 10 days.[7] A vehicle control group and a reference androgen group (e.g., testosterone propionate) are included.
-
Necropsy and Tissue Collection: At the end of the dosing period, the animals are euthanized. The levator ani muscle (anabolic marker) and the ventral prostate (androgenic marker) are carefully dissected and weighed.[7]
-
Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the ventral prostate.
The study on this compound utilized orchidectomized rat models to assess its effect on the levator ani muscle.[1] However, the reported effect on the prostate was observed in intact rats.[1]
Mandatory Visualizations
Signaling Pathway of a Selective Androgen Receptor Modulator (SARM)
Caption: SARM Signaling Pathway
Experimental Workflow for the Hershberger Bioassay
Caption: Hershberger Bioassay Workflow
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [a.osmarks.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C14H10F6N4O | CID 11703306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.brandeis.edu [search.library.brandeis.edu]
JNJ-28330835: An Examination of Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
JNJ-28330835 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects in muscle and bone in preclinical studies, with reduced activity in prostatic tissue. While its primary target is the androgen receptor (AR), a comprehensive understanding of its potential interactions with other steroid hormone receptors is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This guide provides a comparative overview of the cross-reactivity of this compound with other key steroid receptors.
Comparative Analysis of Receptor Binding
A thorough review of publicly available scientific literature and databases did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound against the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER).
As a result, a direct quantitative comparison in a tabular format cannot be provided at this time. The selectivity of SARMs is a critical aspect of their development, and the absence of such data in the public domain for this compound is a notable information gap. For context, other selective androgen receptor modulators have been characterized for their receptor selectivity. For instance, the SARM MK-0773 has been reported to have an IC50 of greater than 5 μM against other steroid hormone receptors, indicating a high degree of selectivity for the androgen receptor.
Experimental Protocols for Assessing Steroid Receptor Cross-Reactivity
To determine the cross-reactivity of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand binding assays and reporter gene assays. The following are detailed, generalized methodologies for these key experiments.
Radioligand Binding Assays
These assays directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and estrogen receptor (ER).
Materials:
-
Recombinant human steroid receptors (AR, GR, MR, PR, ER)
-
Radiolabeled ligands (e.g., [3H]-Mibolerone for AR, [3H]-Dexamethasone for GR, [3H]-Aldosterone for MR, [3H]-Progesterone for PR, [3H]-Estradiol for ER)
-
Test compound (this compound) and reference compounds
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a multi-well plate, incubate the recombinant receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound) or a reference compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assays
These functional assays measure the ability of a compound to activate or inhibit receptor-mediated gene transcription.
Objective: To determine the functional agonist or antagonist activity of this compound on AR, GR, MR, PR, and ER.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression plasmids for the respective steroid receptors
-
Reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and reference agonists/antagonists
-
Lysis buffer and luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Transfection: Co-transfect the cells with the receptor expression plasmid and the HRE-reporter plasmid.
-
Treatment: After an incubation period, treat the cells with varying concentrations of the test compound (this compound) alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).
-
Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.
-
Lysis: Lyse the cells to release the cellular contents, including the expressed reporter protein (e.g., luciferase).
-
Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: For agonist activity, determine the concentration of the test compound that produces 50% of the maximal response (EC50). For antagonist activity, determine the concentration that inhibits 50% of the agonist-induced response (IC50).
JNJ-28330835: A Comparative Analysis of Efficacy in Orchidectomized and Intact Rat Models
For Researchers, Scientists, and Drug Development Professionals
JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this compound in orchidectomized (castrated) and intact rat models, supported by experimental data. The distinct hormonal environments of these models are crucial for evaluating the therapeutic potential and safety profile of this compound.
Summary of Efficacy Data
The in vivo effects of this compound have been primarily investigated in rat models to assess its tissue-selective androgenic activity. The following tables summarize the key quantitative findings from studies comparing its effects on anabolic (muscle) and androgenic (prostate) tissues in both orchidectomized and intact male rats.
Anabolic Activity in Orchidectomized Rats
In orchidectomized rats, a model for androgen deficiency, this compound demonstrated potent anabolic activity on muscle tissue.
| Parameter | Treatment Group | Dose (mg/kg) | Outcome |
| Levator Ani Muscle Weight | This compound | 10 | Maximal stimulation of muscle growth[1] |
| Lean Body Mass | This compound | Not Specified | Prevented 50% of the loss of lean body mass associated with orchidectomy[1] |
| Restoration of Lean Body Mass (in aged rats) | This compound | Not Specified | Restored approximately 30% of lost lean mass[1] |
Androgenic and Anabolic Activity in Intact Rats
In intact rats with normal physiological androgen levels, this compound exhibited a desirable tissue-selective profile, promoting muscle maintenance while demonstrating antagonistic effects on the prostate.
| Parameter | Treatment Group | Dose (mg/kg) | Outcome |
| Prostate Weight | This compound | 10 | Reduced by a mean of 30%[1] |
| Levator Ani Muscle Weight | This compound | 10 | No inhibitory effect on muscle[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animal Models and Drug Administration
-
Animals: Male Sprague-Dawley rats were used in the key studies.
-
Orchidectomy: For the orchidectomized model, rats underwent bilateral orchidectomy, a surgical procedure to remove the testes, thereby creating a state of androgen deficiency.
-
Drug Administration: this compound was administered orally.
Tissue Collection and Analysis
-
Levator Ani Muscle and Prostate Weight: At the end of the treatment period, the animals were euthanized, and the levator ani muscle and prostate gland were carefully dissected and weighed. This is a standard procedure to assess the anabolic and androgenic effects of a compound.
-
Body Composition Analysis: Magnetic Resonance Imaging (MRI) was used to monitor changes in lean body mass and fat mass. This non-invasive technique allows for longitudinal assessment of body composition throughout the study.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Caption: General experimental workflow for evaluating this compound in rat models.
Discussion
The data clearly indicate that this compound exhibits a dual-action profile that is dependent on the hormonal status of the animal model. In the absence of endogenous androgens (orchidectomized model), it acts as a potent agonist in anabolic tissues, promoting muscle growth and preserving lean body mass. This suggests its potential for treating conditions associated with muscle wasting and androgen deficiency.
In the presence of normal androgen levels (intact model), this compound demonstrates the hallmark of a SARM: tissue selectivity. It maintains its anabolic support for muscle tissue while simultaneously acting as an antagonist in the prostate, leading to a reduction in prostate size. This prostate-sparing characteristic is a significant advantage over traditional anabolic steroids, which can cause prostatic hyperplasia.
References
A Head-to-Head Comparison of First and Second-Generation SARMs for the Research Community
A deep dive into the evolution of Selective Androgen Receptor Modulators (SARMs), this guide offers a comparative analysis of first and second-generation compounds. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their performance based on available experimental data.
Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutics that exhibit tissue-selective anabolic effects, primarily targeting muscle and bone, while minimizing the androgenic side effects associated with traditional anabolic steroids. The development of SARMs has progressed through distinct generations, with second-generation compounds generally demonstrating improved potency, selectivity, and pharmacokinetic profiles over their predecessors. This guide provides a head-to-head comparison of representative first and second-generation SARMs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Quantitative Comparison of SARMs
The following tables summarize the key in vitro and in vivo performance metrics for representative first and second-generation SARMs. First-generation SARMs, such as Andarine (S4) and Ostarine (MK-2866), paved the way by demonstrating the feasibility of tissue-selective androgen receptor activation. Second-generation SARMs, including Ligandrol (LGD-4033) and RAD140 (Testolone), have been developed with the aim of enhanced potency and selectivity.
| Table 1: In Vitro Androgen Receptor Binding Affinity | |
| SARM | Binding Affinity (Ki) in nM |
| First Generation | |
| Andarine (S4) | ~7.5[1] |
| Ostarine (MK-2866) | 3.8[2] |
| Second Generation | |
| Ligandrol (LGD-4033) | ~1[3][4][5] |
| RAD140 (Testolone) | 7[6] |
Note: A lower Ki value indicates a higher binding affinity to the androgen receptor.
| Table 2: In Vivo Anabolic and Androgenic Potency (Hershberger Assay in Castrated Rats) | |||
| SARM | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Ventral Prostate) | Anabolic/Androgenic Ratio |
| First Generation | |||
| Andarine (S4) | At 0.5 mg/day, restored 101% of levator ani muscle weight.[7] | At 0.5 mg/day, restored only 32.5% of prostate weight.[7] | High (Specific ratio not explicitly calculated in the source) |
| Ostarine (MK-2866) | ED50 of 0.03 mg/day in levator ani muscle.[2] | ED50 of 0.12 mg/day in prostate.[2] | ~4:1 |
| Second Generation | |||
| Ligandrol (LGD-4033) | Potent muscle activity.[8] | Weaker partial agonist activity on the prostate.[8] | >500:1 (as stated in a preclinical model) |
| RAD140 (Testolone) | At 0.3 mg/kg, demonstrated muscle efficacy similar to testosterone (B1683101) propionate (B1217596) at 0.5 mg/kg.[6] | A dose of 30 mg/kg was required to approximate the prostate efficacy of 0.5 mg/kg testosterone propionate.[6] | High (Specific ratio not explicitly calculated in the source) |
Key Experimental Protocols
The characterization of SARMs relies on a series of standardized in vitro and in vivo assays to determine their binding affinity, efficacy, and tissue selectivity.
In Vitro Competitive Binding Assay
This assay is crucial for determining the binding affinity (Ki) of a SARM to the androgen receptor (AR).
Objective: To quantify the affinity of a test compound (SARM) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of AR Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or recombinant human AR protein.[9]
-
Incubation: A constant concentration of a radiolabeled androgen, such as [3H]mibolerone, is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test SARM.[2]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This can be achieved through methods like filtration or hydroxyapatite (B223615) precipitation.[2]
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test SARM that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Hershberger Assay
The Hershberger assay is the gold standard in vivo model for assessing the anabolic and androgenic activity of a compound.[10]
Objective: To determine the anabolic and androgenic properties of a test substance in a castrated male rat model.
Methodology:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.[10]
-
Dosing: After a post-castration recovery period, the animals are treated with the test SARM, a vehicle control, and a reference androgen (e.g., testosterone propionate) for a specified duration, typically 10 consecutive days.[10]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are dissected and weighed. These include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).[10]
-
Data Analysis: The weights of the levator ani muscle and the androgenic tissues from the SARM-treated group are compared to those of the castrated control and the reference androgen groups. The ratio of the anabolic effect (increase in levator ani weight) to the androgenic effect (increase in prostate/seminal vesicle weight) provides a measure of the compound's tissue selectivity.
Signaling Pathways and Experimental Workflows
The biological effects of SARMs are mediated through their interaction with the androgen receptor, leading to a cascade of molecular events that ultimately alter gene expression in a tissue-specific manner.
Concluding Remarks for the Scientific Community
The progression from first to second-generation SARMs reflects a significant advancement in medicinal chemistry, offering compounds with greater potential for therapeutic applications in conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia. Second-generation SARMs generally exhibit higher binding affinity and superior tissue selectivity, which translates to a more favorable efficacy-to-safety ratio in preclinical models.
However, it is crucial for researchers to acknowledge that while preclinical data are promising, the translation of these findings to clinical settings is ongoing. Further head-to-head clinical trials are necessary to definitively establish the superiority of second-generation SARMs over their predecessors and traditional androgen therapies. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the continued research and development of this important class of therapeutic agents. The ongoing exploration of the nuanced mechanisms of SARM action, including their interaction with co-regulators and downstream signaling pathways, will undoubtedly pave the way for the design of even more refined and tissue-selective modulators in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. eurodiagnostico.com [eurodiagnostico.com]
- 3. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andarine - Wikipedia [en.wikipedia.org]
- 8. vikingtherapeutics.com [vikingtherapeutics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-28330835: A Comparative Analysis of a Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of experimental data on JNJ-28330835, a selective androgen receptor modulator (SARM). It objectively compares its performance with other relevant SARMs, supported by available preclinical data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and muscle-wasting therapeutics.
Comparative Performance of SARMs
The following tables summarize the quantitative data from preclinical studies on this compound and other notable SARMs. These studies were conducted in rodent models and highlight the tissue-selective anabolic activity of these compounds.
Table 1: Effects of this compound on Anabolic and Androgenic Tissues in Rats
| Parameter | Model | Dosage | Outcome |
| Levator Ani Muscle Growth | Orchidectomized Rats | 10 mg/kg | Stimulated maximal growth |
| Prostate Weight | Intact Rats | 10 mg/kg | Reduced by a mean of 30% |
| Lean Body Mass | Orchidectomized Rats | Not specified | Prevented half of the loss associated with orchidectomy |
| Lean Body Mass Restoration | Aged Orchidectomized Rats | Not specified | Restored about 30% of lost lean mass |
Data sourced from Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.[1]
Table 2: Comparative Efficacy of Alternative SARMs in Preclinical Models
| Compound | Model | Dosage | Anabolic Effect (Levator Ani/Muscle) | Androgenic Effect (Prostate) |
| RAD140 | Castrated Rats | 0.3 mg/kg | Effects similar to sham-operated controls | Not stimulated at any given dose |
| LGD-3303 | Castrated Rats | 1 mg/kg | 100% support of levator ani muscle | ~20% stimulation of prostate |
| S-4 | Castrated Rats | 3 mg/kg/day | Fully restored levator ani weight | Partially restored prostate weight to < 20% of intact |
| BMS-564929 | Castrated Rats | ED50 = 0.0009 mg/kg | 125% efficacy compared to testosterone | ED50 = 0.14 mg/kg (160-fold selectivity for muscle) |
Data compiled from various preclinical studies.[2][3]
Experimental Protocols
General Protocol for SARM Administration in Rodent Models
This protocol outlines a general procedure for the oral or subcutaneous administration of SARMs to rodents, based on common practices in preclinical studies.
1. Animal Models:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
For studies on anabolic effects, orchidectomized (castrated) rats are often used to mimic a hypogonadal state.
-
Age-matched, intact animals serve as controls.
2. Compound Preparation:
-
SARMs are typically formulated in a vehicle suitable for the intended route of administration. Common vehicles include polyethylene (B3416737) glycol (PEG), corn oil, or a solution of 0.5% methylcellulose.
-
The concentration of the SARM in the vehicle is calculated to deliver the desired dose in a specific volume (e.g., 1-5 mL/kg).
3. Administration:
-
Oral Gavage: The compound is administered directly into the stomach using a gavage needle. This ensures accurate dosing.
-
Subcutaneous Injection: The compound is injected into the loose skin, typically between the shoulder blades.
-
Osmotic Pumps: For continuous administration over a longer period, osmotic pumps can be implanted subcutaneously.[4]
4. Dosing and Duration:
-
Dosing can range from 0.03 mg/kg to 30 mg/kg per day, depending on the SARM and the study's objectives.[1][2]
-
The duration of the study can vary from a few weeks to several months.
5. Outcome Measures:
-
Anabolic Activity: The wet weight of the levator ani muscle is a primary indicator of anabolic effect.
-
Androgenic Activity: The wet weight of the ventral prostate and seminal vesicles is measured to assess androgenic effects.
-
Body Composition: Lean body mass and fat mass can be quantified using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).[1]
-
Bone Mineral Density: Measured using micro-computed tomography (µCT) or DEXA to assess effects on bone health.
Specific Experimental Details for this compound (Allan et al., 2007)
-
Animal Model: Male rats.
-
Administration: The route of administration was oral.[1]
-
Key Experiments:
-
Anabolic and Androgenic Activity: The effects on the levator ani muscle and prostate weight were assessed in both intact and orchidectomized rats.[1]
-
Body Composition: MRI was used to monitor changes in lean body mass in orchidectomized and aged orchidectomized rats.[1]
-
Bone Turnover: The study also investigated the effects on markers of osteoclast and osteoblast activity.[1]
-
Sexual Behavior: An experiment was conducted in ovariectomized female rats to assess the compound's effect on sexual preference.[1]
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Skeletal Muscle
The following diagram illustrates the general mechanism of action of androgens and SARMs in skeletal muscle cells. Upon binding to the androgen receptor (AR) in the cytoplasm, the ligand-AR complex translocates to the nucleus. Inside the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes that promote muscle protein synthesis and hypertrophy. Androgens can also engage in crosstalk with other signaling pathways, such as the Akt pathway, to further enhance their anabolic effects.[5][6][7]
Caption: Androgen Receptor (AR) signaling pathway in skeletal muscle.
Experimental Workflow for Preclinical SARM Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel SARM, from initial screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for a novel SARM.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
Comparative Efficacy and Reproducibility of JNJ-28330835: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical research findings for JNJ-28330835, a selective androgen receptor modulator (SARM). The data presented here is intended to offer an objective overview of its performance relative to other SARMs and to address the reproducibility of the initial findings within the broader context of SARM research.
I. Comparative Preclinical Efficacy
The tissue-selective activity of SARMs is a key determinant of their therapeutic potential, aiming to maximize anabolic effects on muscle and bone while minimizing androgenic effects on tissues such as the prostate. This section presents a comparative summary of the preclinical data for this compound alongside other well-characterized SARMs in orchidectomized (castrated) rat models, a standard preclinical model for evaluating SARM activity.
Table 1: Anabolic Activity in Levator Ani Muscle in Orchidectomized Rats
| Compound | Dose (mg/kg/day) | Change in Levator Ani Muscle Weight (% of Intact Control) | Reference |
| This compound | 10 | Stimulated maximal growth | [1] |
| LGD-4033 | 1 | ~140% | |
| Ostarine (MK-2866) | 0.03 | 141.9% | |
| BMS-564929 | 0.0009 (ED50) | 125% (efficacy) |
Table 2: Androgenic Activity in Prostate Gland in Rats
| Compound | Dose (mg/kg/day) | Change in Prostate Weight | Model | Reference |
| This compound | 10 | Reduced by a mean of 30% | Intact Rats | [1] |
| LGD-4033 | 1 | Increased to ~45% of intact control | Orchidectomized Rats | |
| Ostarine (MK-2866) | 0.12 (ED50) | Restored to 39.2% of intact control | Orchidectomized Rats | |
| BMS-564929 | 0.14 (ED50) | Hypostimulation relative to testosterone (B1683101) | Orchidectomized Rats |
II. Reproducibility and Context
III. Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of SARMs, based on the available literature for this compound and other similar compounds.
A. Orchidectomized Rat Model for Anabolic and Androgenic Activity
This model is the gold standard for assessing the tissue-selective effects of SARMs.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Orchidectomy: At a specified age, rats undergo surgical removal of the testes (orchidectomy) under anesthesia. A sham operation is performed on control animals. This procedure eliminates endogenous testosterone production, creating a baseline for assessing the effects of exogenous compounds.
-
Dosing: Following a recovery period, orchidectomized rats are administered the test compound (e.g., this compound) or vehicle control daily via oral gavage for a predetermined duration (e.g., 14 days).
-
Tissue Harvesting and Analysis: At the end of the treatment period, animals are euthanized, and target tissues, including the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity), are carefully dissected and weighed.
-
Data Analysis: The wet weights of the tissues are normalized to the body weight of the animal and compared between treatment groups and control groups (vehicle-treated orchidectomized, and sham-operated intact animals).
B. In Vitro Androgen Receptor Binding and Transactivation Assays
These assays are used to determine the affinity of the compound for the androgen receptor and its ability to activate the receptor.
-
Receptor Binding Assay: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]mibolerone) and a source of androgen receptors (e.g., rat prostate cytosol). The ability of the test compound to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated to determine binding affinity.
-
Transactivation Assay: A cell-based reporter gene assay is used. Cells (e.g., CV-1) are co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with the test compound, and the activation of the reporter gene is measured as a function of luciferase activity. This determines whether the compound acts as an agonist, antagonist, or partial agonist.
IV. Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway with SARM Modulation
The tissue-selective effects of SARMs are believed to be mediated by their unique interactions with the androgen receptor (AR), leading to differential recruitment of co-regulatory proteins and subsequent downstream signaling in a tissue-specific manner.
Caption: SARM Signaling Pathway in Muscle vs. Prostate.
Experimental Workflow for Preclinical SARM Evaluation
The following diagram illustrates the typical workflow for the preclinical assessment of a novel SARM like this compound.
Caption: Preclinical Evaluation Workflow for a Novel SARM.
References
Comparative Analysis of JNJ-28330835 and Other Investigational Selective Androgen Receptor Modulators
For researchers and professionals in drug development, the landscape of selective androgen receptor modulators (SARMs) presents a promising frontier for therapies targeting muscle wasting, osteoporosis, and other conditions. This guide provides a comparative overview of the investigational SARM JNJ-28330835 against other notable alternatives, presenting available preclinical data to aid in objective assessment. The information herein is compiled from peer-reviewed studies and publicly available data.
Executive Summary
This compound is a selective androgen receptor modulator that has demonstrated anabolic effects on muscle tissue with minimal concurrent impact on the prostate in preclinical rat models.[1][2][3] This tissue selectivity is a key characteristic sought in the development of SARMs to offer the therapeutic benefits of androgens with a more favorable safety profile. This guide compares the performance of this compound with other well-documented SARMs: S-4 (Andarine), Ostarine (MK-2866), and BMS-564929, focusing on their in vitro and in vivo pharmacological properties.
In Vitro and In Vivo Performance Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these data are derived from different studies and may not be directly comparable due to potential variations in experimental protocols.
Table 1: In Vitro Properties of Selected SARMs
| Compound | Target | Binding Affinity (Ki) | In Vitro Agonist Activity |
| This compound | Androgen Receptor | Data not available in searched abstracts | Mixed agonist/antagonist activity in cell-based assays[1] |
| Ostarine (MK-2866) | Androgen Receptor | 3.8 nM[4][5] | 94-100% relative activity of DHT at 10 nM in CV-1 cells[4] |
| BMS-564929 | Androgen Receptor | Subnanomolar | Potent AR agonist[6] |
| S-4 (Andarine) | Androgen Receptor | Not specified, partial agonist | Partial agonist activity[7] |
Table 2: In Vivo Efficacy of Selected SARMs in Orchidectomized (ORX) Rat Models
| Compound | Dose | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate) | Reference |
| This compound | 10 mg/kg | Stimulated maximal growth | Reduced prostate weight by 30% in intact rats | [1] |
| Ostarine (MK-2866) | 0.03 mg/day | Efficacious and selective activity | ED50 = 0.12 mg/day | [4][5] |
| 1 mg/day | 141.9% of intact control | 39.2% of intact control | [4] | |
| BMS-564929 | Not specified | Substantially more potent than testosterone | Highly selective for muscle vs. prostate | [6] |
| S-4 (Andarine) | 0.5 mg/day | 101% of intact control | 32.5% of intact control | [7][8] |
| 3 mg/kg | Restored to intact animal levels | 16% of intact control levels | [9] | |
| 10 mg/kg | Similar to 3 mg/kg | Stronger androgenic effects than 3 mg/kg | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While the full text for the primary this compound study was not accessible, the general methodologies for evaluating SARMs in preclinical settings are outlined below based on common practices described in the literature.
In Vitro Androgen Receptor Binding Assay (General Protocol)
This assay determines the affinity of a compound for the androgen receptor.
-
Preparation of Receptor Source: Cytosol from rat prostate tissue or cells engineered to express the human androgen receptor is commonly used.
-
Radioligand: A radiolabeled androgen with high affinity, such as [3H]mibolerone, is used as a competitive ligand.
-
Competition Assay: Increasing concentrations of the test compound (e.g., this compound or comparators) are incubated with the receptor preparation and a fixed concentration of the radioligand.
-
Separation and Detection: After incubation, bound and free radioligand are separated (e.g., using hydroxyapatite). The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Orchidectomized (ORX) Rat Model for Anabolic and Androgenic Activity
This model is the standard for evaluating the tissue-selective effects of SARMs.
-
Animal Model: Adult male Sprague-Dawley rats are typically used. Orchidectomy (castration) is performed to remove endogenous androgens, leading to the atrophy of androgen-dependent tissues like the prostate and levator ani muscle.
-
Dosing: Following a post-operative recovery and atrophy period, animals are treated with the test compound (e.g., this compound) or a vehicle control, usually via oral gavage or subcutaneous injection, for a specified duration (e.g., 14 days).
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and the levator ani muscle and prostate gland are dissected and weighed.
-
Efficacy Assessment: The weights of the levator ani muscle (anabolic activity) and the prostate (androgenic activity) are compared between the treated and vehicle control groups. An increase in levator ani weight indicates an anabolic effect, while an increase in prostate weight indicates an androgenic effect. The ratio of anabolic to androgenic activity is a key measure of tissue selectivity.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in SARM research, the following diagrams are provided.
Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Caption: General experimental workflow for the preclinical evaluation of SARMs.
References
- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [a.osmarks.net]
- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rat… [ouci.dntb.gov.ua]
- 4. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 5. eurodiagnostico.com [eurodiagnostico.com]
- 6. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andarine - Wikipedia [en.wikipedia.org]
- 8. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of SARM Effects on Lean Body Mass: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of various Selective Androgen Receptor Modulators (SARMs) on lean body mass, supported by experimental data from key clinical trials.
Quantitative Data Summary
The following table summarizes the quantitative data from several key clinical trials investigating the effects of different SARMs on lean body mass.
| SARM Compound | Study Population | Dosage(s) | Treatment Duration | Mean Change in Lean Body Mass (LBM) from Baseline |
| Enobosarm (GTx-024) | Healthy elderly men and postmenopausal women | 1 mg, 3 mg | Up to 113 days | 1 mg: +1.5 kg (median); 3 mg: +1.0 kg (median)[1] |
| Patients with advanced Non-Small Cell Lung Cancer (NSCLC) - POWER 1 Trial | 3 mg | 84 days | Enobosarm: +0.41 kg; Placebo: -0.92 kg[2] | |
| Patients with advanced Non-Small Cell Lung Cancer (NSCLC) - POWER 2 Trial | 3 mg | 84 days | Enobosarm: +0.47 kg; Placebo: -0.37 kg[2] | |
| LGD-4033 | Healthy young men | 0.1 mg, 0.3 mg, 1.0 mg | 21 days | Dose-dependent increase; 1.0 mg: +1.21 kg (mean)[3][4] |
| MK-0773 | Women ≥65 years with sarcopenia | 50 mg b.i.d. | 6 months | Statistically significant increase vs. placebo (p<0.001)[5][6] |
| GSK2881078 | Healthy older men and postmenopausal women | Various doses (up to 1.5 mg for women, up to 1.5 mg for men) | Up to 56 days | Dose-dependent increases in both sexes; women showed greater response at lower doses[7] |
| Men and postmenopausal women with COPD | 1.0 mg (women), 2.0 mg (men) | 13 weeks | Women: +2.1 kg (adjusted mean); Men: +2.1 kg (adjusted mean) |
Experimental Protocols
The primary method for assessing lean body mass in the cited clinical trials was Dual-energy X-ray absorptiometry (DXA). While specific operational details for each study are not always publicly available, the general methodology is outlined below.
Dual-energy X-ray Absorptiometry (DXA) for Lean Body Mass Assessment
DXA is a well-established and widely used technique for measuring body composition, including bone mineral content, fat mass, and lean soft tissue mass. The procedure involves a low-dose X-ray scan of the entire body.
-
General Procedure:
-
Patient Preparation: Patients are typically asked to wear clothing with no metal and to remove any jewelry or other objects that might interfere with the scan.
-
Positioning: The patient lies supine on the DXA scanner table in a standardized position.
-
Scanning: The scanner arm moves over the patient's body, emitting X-rays at two different energy levels. The attenuation of these X-rays as they pass through different tissues allows for the differentiation of bone, fat, and lean tissue.
-
Data Analysis: Specialized software is used to analyze the scan data and provide measurements of total and regional body composition.
-
-
Specifics from Clinical Trials:
-
In the Enobosarm POWER trials , lean body mass was measured by DXA at baseline, day 84, and day 147.[2] The primary endpoint was the change in total lean body mass from baseline.[1]
-
The trial for MK-0773 in women with sarcopenia also utilized DXA to measure lean body mass.[5][6]
-
The GSK2881078 studies in healthy older adults and COPD patients involved repeated DXA scans to assess changes in lean mass.[7]
-
It is important for researchers to note that different DXA machine manufacturers (e.g., Hologic, GE Lunar) and software versions can yield slightly different results. Therefore, consistency in equipment and analysis procedures is crucial for longitudinal studies and for comparing results across different trials.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Muscle Hypertrophy
The anabolic effects of SARMs on skeletal muscle are primarily mediated through the activation of the androgen receptor (AR). The following diagram illustrates a simplified overview of the AR signaling pathway leading to muscle hypertrophy.
References
- 1. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JNJ-28330835: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like JNJ-28330835 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on general best practices for research-grade pharmaceuticals and investigational drugs.
This compound is a selective androgen receptor modulator (SARM) intended for research purposes. As with any investigatory chemical, it is crucial to handle its disposal with the utmost care to mitigate potential hazards to personnel and the environment. The following procedures are based on established guidelines for laboratory chemical waste management.
General Principles for Disposal of Investigational Compounds
The disposal of any investigational drug or research chemical should always be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[1][2][3] The primary goal is to manage chemical wastes in a safe and environmentally sound manner.[4] All laboratory personnel should be trained on proper waste handling and disposal procedures.[5]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste. It must not be discarded down the drain or in regular trash.[5][6]
-
Contaminated Materials: All materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and empty containers, should be considered hazardous waste.
-
Solutions: Liquid solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[7]
-
-
Use of Appropriate Waste Containers:
-
Collect liquid waste in a chemically resistant container with a secure, screw-on cap. The container should be free from damage or deterioration and equipped with a leak-proof closure.[8]
-
Solid waste, such as contaminated lab supplies, should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[7]
-
Containers should not be filled beyond the neck, leaving at least one inch of headroom to allow for expansion.
-
-
Proper Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the date when the waste was first added to the container.
-
-
Safe Storage of Waste:
-
Store waste containers in a designated and secure "Satellite Accumulation Area" at or near the point of generation.[4][9]
-
This area should be well-ventilated and away from heat sources, sunlight, and incompatible materials.[6]
-
Acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[9]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[7]
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is transported to a licensed disposal facility for incineration.[1][10]
-
Never attempt to dispose of the chemical waste through municipal solid waste or the sewer system.[6]
-
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Summary of Key Disposal Parameters
| Waste Type | Container Requirement | Labeling | Storage Location | Final Disposal Method |
| Unused/Expired this compound (Solid) | Puncture-resistant, labeled bag or container | "Hazardous Waste", "this compound" | Satellite Accumulation Area | Incineration via EHS |
| Contaminated Lab Supplies (Solid) | Puncture-resistant, labeled bag or container | "Hazardous Waste", "this compound Contaminated" | Satellite Accumulation Area | Incineration via EHS |
| This compound Solutions (Liquid) | Chemically resistant container with screw-on cap | "Hazardous Waste", "this compound Solution" | Satellite Accumulation Area | Incineration via EHS |
By adhering to these general guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific protocols and EHS department for guidance.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling JNJ-28330835
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of JNJ-28330835, a potent, non-steroidal selective androgen receptor modulator (SARM) intended for research use only. Due to the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling potent research compounds with biological activity. A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Communication
This compound is a bioactive molecule designed to modulate the androgen receptor. While specific toxicity data is not widely available, it should be handled as a potent compound with the potential for pharmacological effects at low doses. All personnel must be trained on the potential hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. The level of protection should be escalated based on the specific procedures and the quantities being handled.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses. - Disposable solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves. - Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure. |
| Solution Preparation | - Chemical fume hood. - Standard lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact during administration. The specific procedure will dictate the need for additional containment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and materials, including a pre-calibrated scale, spatulas, weighing paper, and appropriate solvents.
-
Prepare a spill kit appropriate for the quantity of compound being handled.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don PPE in the correct order: lab coat, inner gloves, respirator/safety glasses, and outer gloves.
-
-
Compound Handling:
-
Weighing: Perform all weighing of solid this compound within a certified chemical fume hood or a powder containment hood. Use anti-static weighing dishes to minimize dispersal.
-
Solution Preparation: Add solvent to the solid compound slowly to avoid splashing. Cap vials and vortex or sonicate to ensure complete dissolution.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within a designated and appropriately ventilated area.
-
Use disposable equipment whenever possible to minimize cross-contamination and cleaning.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by a risk assessment).
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
Personal Protective Equipment (PPE) Doffing:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove outer gloves first, followed by the lab coat and inner gloves.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, gloves, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
